molecular formula C11H15O3- B14748860 3-Hydroxy-1-adamantanecarboxylate

3-Hydroxy-1-adamantanecarboxylate

Cat. No.: B14748860
M. Wt: 195.23 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-adamantanecarboxylate is a useful research compound. Its molecular formula is C11H15O3- and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-1-adamantanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-adamantanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15O3-

Molecular Weight

195.23 g/mol

IUPAC Name

3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1

InChI Key

CJJMAWPEZKYJAP-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxy-1-adamantanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-1-adamantanecarboxylic acid (3-HACA) and its ester derivatives (e.g., ethyl 3-hydroxy-1-adamantanecarboxylate) represent a critical class of bifunctional diamondoid scaffolds. Their unique geometry—a rigid, lipophilic adamantane cage substituted at the bridgehead positions—imparts exceptional thermal stability and plasma etch resistance.[1] These properties make them indispensable in 193 nm ArF photoresist lithography for semiconductor manufacturing. Furthermore, the scaffold serves as a pharmacophore in drug development, notably for 11


-HSD-1 inhibitors  treating metabolic syndrome.

This guide details the scalable synthesis of 3-hydroxy-1-adamantanecarboxylic acid via the oxidative hydroxylation of 1-adamantanecarboxylic acid. It prioritizes the "nitric acid/sulfuric acid" route over the bromination pathway due to superior scalability, safety, and atom economy.

Part 1: Retrosynthetic Analysis & Strategic Design

The synthesis of 3-hydroxy-1-adamantanecarboxylic acid presents a regioselectivity challenge: introducing a hydroxyl group at the tertiary C3 position of an already functionalized adamantane cage.

Pathway Comparison
FeatureRoute A: Direct Oxidation (Recommended)Route B: Bromination/Hydrolysis
Precursor 1-Adamantanecarboxylic acid1-Adamantanecarboxylic acid
Reagents

(fuming),


,

, then

Step Count 1 (One-pot) 2 (Bromination + Hydrolysis)
Atom Economy HighLow (Stoichiometric waste)
Safety High Acid Hazard (manageable)High Toxicity (

), Heavy Metals
Yield 75–85% 50–65% Overall

Strategic Choice: The Direct Oxidation route is selected. The mechanism relies on the generation of a stable tertiary carbocation at the C3 position in a superacidic medium (


), which is then trapped by water (or nitrate followed by hydrolysis) to form the alcohol.
Reaction Scheme Visualization

SynthesisPath cluster_0 One-Pot Transformation Start 1-Adamantanecarboxylic Acid (C11H16O2) Intermediate [3-Carboxy-1-adamantyl Cation] Start->Intermediate Oxidation (-H-) Reagents HNO3 (Fuming) / H2SO4 0°C to RT Reagents->Intermediate Product 3-Hydroxy-1-adamantanecarboxylic Acid (C11H16O3) Intermediate->Product Hydrolysis (+H2O)

Caption: Mechanistic pathway for the oxidative hydroxylation of 1-adamantanecarboxylic acid.

Part 2: Experimental Protocol (Self-Validating System)

Reagents & Equipment
  • Substrate: 1-Adamantanecarboxylic acid (>98% purity).

  • Oxidant: Fuming Nitric Acid (

    
     or 
    
    
    
    with adjustment).
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ).
    
  • Apparatus: 3-neck round-bottom flask, mechanical stirrer (critical for viscous acid mix), internal thermometer, dropping funnel.

Step-by-Step Synthesis

Caution: This reaction is highly exothermic and involves strong oxidizers. Perform in a fume hood.

  • Acid Preparation: Charge the reaction vessel with Concentrated

    
     (15.0 equiv) . Cool to 0–5°C  using an ice/salt bath.
    
  • Oxidant Addition: Slowly add Fuming

    
     (2.5 equiv)  dropwise.
    
    • Critical Control Point: Maintain internal temperature

      
      . Exotherms can lead to over-oxidation (di-hydroxy byproducts).
      
  • Substrate Addition: Add 1-Adamantanecarboxylic acid (1.0 equiv) portion-wise over 30 minutes.

    • Observation: The solution will turn from clear to light yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or GC-MS. The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot (
      
      
      ).
  • Quenching & Workup:

    • Pour the reaction mixture slowly onto Crushed Ice (10x weight of acid) with vigorous stirring.

    • Precipitation: The product will precipitate as a white solid.

    • Filter the solid using a sintered glass funnel.

    • Wash: Wash the filter cake with ice-cold water (

      
      ) until the filtrate pH is neutral (pH 6–7).
      
Purification (The "Photoresist Grade" Standard)

For lithography applications, trace metal and isomer purity are paramount.

  • Recrystallization: Dissolve the crude wet cake in a minimum amount of hot Water/Acetone (9:1) or Acetonitrile .

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

  • Yield: Expected yield is 75–85% .

Workup Logic Flow

Workup RxnMix Reaction Mixture (H2SO4/HNO3/Product) Quench Pour onto Crushed Ice (Exothermic!) RxnMix->Quench Filter Filtration Quench->Filter Filtrate Acidic Waste (Neutralize) Filter->Filtrate Solid Crude Solid (White Precipitate) Filter->Solid Recryst Recrystallization (Water/Acetone) Solid->Recryst Final Pure 3-Hydroxy-1-adamantanecarboxylic Acid (>99% Purity) Recryst->Final

Caption: Purification workflow ensuring removal of acidic residues and byproducts.

Part 3: Characterization & Data Analysis

Physical Properties[1][2][3][4][5][6][7]
  • Appearance: White crystalline powder.

  • Melting Point: 203–207°C (Lit. consensus [1, 2]).

  • Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in Water, DCM.

Spectroscopic Data

The adamantane cage symmetry is broken by the 1,3-substitution, creating distinct chemical environments.

Table 1: NMR Peak Assignments (DMSO-

)
PositionCarbon Type

(ppm)

(ppm)
Structural Insight
C-1 Quaternary178.2 -Carboxyl (COOH) Carbonyl
C-3 Quaternary68.5 -Hydroxyl (C-OH) bearing carbon
C-2 Methylene (

)
46.8 1.60 (s)Bridge between functional groups
C-4, C-10 Methylene (

)
44.2 1.50–1.70 (m)

to C-OH
C-8, C-9 Methylene (

)
37.5 1.50–1.70 (m)

to COOH
C-5, C-7 Methine (

)
30.1 2.15 (br s)Bridgehead carbons
C-6 Methylene (

)
35.2 1.45 (m)Distal methylene

Note: Shifts are representative. The deshielding of C-3 to ~68 ppm is the diagnostic confirmation of hydroxylation.

Table 2: Infrared (IR) Spectroscopy
Wavenumber (

)
AssignmentDescription
3200–3500 O-H StretchBroad, strong band (H-bonded alcohol + acid OH)
2850–2950 C-H StretchSharp, multiple bands (Adamantane cage

C-H)
1690–1705 C=O[2] StretchStrong, sharp (Carboxylic acid dimer)
1050–1150 C-O StretchMedium (Tertiary alcohol C-O)

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Over-Oxidation (Diol Formation):

    • Symptom:[3][4][5][6] Lower melting point, extra spots on TLC.

    • Cause: Temperature exceeded 25°C or reaction time >5 hours.

    • Fix: Strictly control temperature during addition; quench immediately upon TLC completion.

  • Low Yield/Incomplete Reaction:

    • Symptom:[3][4][5][6] Recovery of starting material.

    • Cause:

      
       concentration too low (water inhibits carbocation formation).
      
    • Fix: Ensure

      
       is 98% and reaction vessel is dry.
      
  • Coloration (Yellow Product):

    • Cause: Residual nitrated byproducts or trapped

      
       gases.
      
    • Fix: Recrystallize from acetone/water; wash crude solid thoroughly with water.

References

  • Sigma-Aldrich. "3-Hydroxyadamantane-1-carboxylic acid Product Specification."

  • TCI Chemicals. "3-Hydroxy-1-adamantanecarboxylic Acid Safety Data Sheet & Properties."

  • GuideChem. "Synthesis of 3-Hydroxy-1-Adamantane Carboxylic Acid via Koch-Haaf and Oxidation."

  • Organic Syntheses. "1-Adamantanecarboxylic Acid (Precursor Synthesis)." Org.[3][7] Synth.1964 , 44, 1.

  • BenchChem. "Adamantanone in the Synthesis of Photosensitive Materials (Application Note)."

  • National Institute of Standards and Technology (NIST). "1-Adamantanecarboxylic acid IR Spectrum."

Sources

An In-Depth Technical Guide to 3-Hydroxy-1-adamantanecarboxylate (CAS: 42711-75-1)

Author: BenchChem Technical Support Team. Date: February 2026

The unique, rigid, and three-dimensional cage structure of adamantane has long captivated chemists, making its derivatives highly valuable scaffolds in drug discovery, materials science, and polymer chemistry. Among these, 3-Hydroxy-1-adamantanecarboxylate (also known as 3-Hydroxy-1-adamantanecarboxylic acid) stands out as a pivotal bifunctional building block. Its strategic placement of a hydroxyl and a carboxylic acid group on the adamantane core provides orthogonal chemical handles for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its synthesis, characterization, applications, and handling for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Hydroxy-1-adamantanecarboxylate is a white to light yellow crystalline solid. Its inherent structural rigidity imparts a high melting point and well-defined spectroscopic characteristics. Understanding these fundamental properties is the first step in its effective application.

PropertyValue
CAS Number 42711-75-1[1][2][3][4]
Molecular Formula C₁₁H₁₆O₃[1][2]
Molecular Weight 196.25 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 200-205 °C[1]
Purity Typically >97.0%[1]
Solubility Soluble in methanol[1]
Storage Room temperature, in a cool, dark, and sealed container[1][5]

Synthesis and Purification: A Field-Proven Protocol

The direct functionalization of the adamantane cage is notoriously challenging. Therefore, a multi-step approach starting from a more accessible precursor is the most logical and field-proven strategy. The most efficient and scalable synthesis of 3-Hydroxy-1-adamantanecarboxylate involves the direct oxidation of 1-Adamantanecarboxylic acid. This method circumvents the use of hazardous reagents like bromine, which was common in older, less efficient protocols.[6]

The precursor, 1-Adamantanecarboxylic acid (CAS 828-51-3), is itself synthesized via the Koch-Haaf reaction, typically from 1-bromoadamantane and formic acid or by direct carboxylation of adamantane.[6]

Optimized Protocol: Direct Oxidation of 1-Adamantanecarboxylic Acid

This process leverages a potent oxidizing environment created by a mixture of nitric and sulfuric acids to hydroxylate the tertiary carbon at the 3-position. The causality behind this choice is the high stability of the bridgehead carbocation intermediate formed during the reaction, which directs the functionalization to this specific position.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and a constant pressure dropping funnel, add 1-Adamantanecarboxylic acid and 65% nitric acid. An ice-salt bath is used to maintain strict temperature control, which is critical for selectivity and preventing over-oxidation.

  • Acid Addition: Slowly add 98% concentrated sulfuric acid dropwise via the funnel. The temperature must be maintained at or near 0°C during the addition to control the exothermic reaction.

  • Reaction: Once the addition is complete, allow the mixture to react for a specified period (typically several hours) at the optimized temperature of 0°C. The optimal molar ratio of 1-Adamantanecarboxylic Acid to nitric acid to concentrated sulfuric acid has been found to be approximately 1:2.6:20 to achieve high yields.[6]

  • Workup and Purification: Pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with water to remove residual acids, followed by a wash with ether.

  • Recrystallization: Purify the crude product by recrystallization from an acetone/water mixture (9:1 v/v).

  • Drying: Dry the resulting white solid under vacuum to yield pure 3-Hydroxy-1-adamantanecarboxylic acid.

This optimized protocol consistently achieves product yields of around 77% and offers significant advantages in terms of safety, cost, and operational simplicity, making it suitable for industrial-scale production.[6]

G cluster_precursor Precursor Synthesis cluster_main Core Synthesis Protocol Adamantane Adamantane ACA 1-Adamantanecarboxylic Acid (Precursor) Adamantane->ACA Koch-Haaf Reaction ACA_start 1-Adamantanecarboxylic Acid Reaction Oxidation (HNO₃ / H₂SO₄, 0°C) ACA_start->Reaction Workup Precipitation on Ice & Filtration Reaction->Workup Purification Recrystallization (Acetone/Water) Workup->Purification FinalProduct 3-Hydroxy-1-adamantanecarboxylate (Final Product) Purification->FinalProduct

High-level workflow for the synthesis of 3-Hydroxy-1-adamantanecarboxylate.

Structural Validation and Analytical Control

Each synthesis must be a self-validating system. Rigorous analytical techniques are employed to confirm the structure and purity of the final product, ensuring it meets the standards required for downstream applications, especially in pharmaceutical development.

  • Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural elucidation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.972 (br, s, 1H, -COOH), 4.450 (br, s, 1H, -OH), 2.113-2.119 (m, 2H), 1.637-1.645 (m, 6H), 1.541-1.579 (m, 4H), 1.462-1.517 (m, 2H).

    • Expert Interpretation: The broad singlets at 11.97 and 4.45 ppm are characteristic of the acidic proton of the carboxyl group and the hydroxyl proton, respectively. The complex multiplets between 1.46 and 2.12 ppm correspond to the 14 protons of the rigid adamantane cage, confirming the core structure.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band around 3400-2400 cm⁻¹ indicates the O-H stretching of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

  • Elemental Analysis & Melting Point: These bulk property measurements serve as final purity checks. The experimentally determined percentages of Carbon and Hydrogen should align with the calculated theoretical values (C: 67.25%, H: 8.24%). A sharp melting point within the expected range (200-205°C) is indicative of high purity.[1]

Key Applications in Research and Drug Development

The true value of 3-Hydroxy-1-adamantanecarboxylate lies in its utility as a versatile intermediate. Its bifunctional nature allows it to serve as a linchpin in the synthesis of more complex molecules.

A. Critical Intermediate for Pharmaceutical APIs
  • Saxagliptin: This compound is a widely used intermediate for the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[7][8][9][10][11] The 3-hydroxy-adamantylglycine fragment, derived from 3-Hydroxy-1-adamantanecarboxylate, is crucial for the drug's efficacy and pharmacokinetic profile.[8][11]

  • 11β-HSD-1 Inhibitors: It is a key building block in the synthesis of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[5][12] These inhibitors are under investigation for treating conditions related to cortisol excess, such as metabolic syndrome and ulcers.[5][12]

B. Precursor to Other Adamantane Derivatives
  • 1,3-Adamantanediol: 3-Hydroxy-1-adamantanecarboxylate serves as a scalable starting material for 1,3-adamantanediol. The synthesis involves a reaction with thionyl chloride, which results in chlorination and decarbonylation to form 1,3-dichloro adamantane, followed by hydrolysis to yield the diol with high purity (>99%).[13][14] 1,3-Adamantanediol is itself a valuable material used in advanced photoresists for the semiconductor industry and in the synthesis of novel surfactants and cannabinoid receptor agonists.[13]

G cluster_pharma Pharmaceutical Synthesis cluster_material Derivative Synthesis Start 3-Hydroxy-1-adamantanecarboxylate Saxagliptin Saxagliptin Intermediate (DPP-4 Inhibitor) Start->Saxagliptin Multi-step Synthesis HSD1 11β-HSD-1 Inhibitors (Metabolic/Hormonal Therapy) Start->HSD1 Amide/Sulfonamide Coupling Thionyl Reaction with Thionyl Chloride Start->Thionyl Diol 1,3-Adamantanediol Thionyl->Diol Hydrolysis Photoresist Photoresist Materials Diol->Photoresist Surfactant Specialty Surfactants Diol->Surfactant

Key application pathways for 3-Hydroxy-1-adamantanecarboxylate.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard and Precautionary Statements:

CategoryCodeStatement
Hazard H315Causes skin irritation.[1][15]
H319Causes serious eye irritation.[1][15]
H335May cause respiratory irritation.[15][16]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][15]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[15]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15]

Handling Recommendations:

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[16][17]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[16]

  • Incompatibilities: Avoid contact with strong bases and acid chlorides.[16]

Conclusion

3-Hydroxy-1-adamantanecarboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-established and scalable synthesis, combined with its strategic bifunctionality, provides researchers with a reliable and versatile building block. From the development of next-generation diabetes treatments like Saxagliptin to the creation of advanced polymers, the utility of this rigid scaffold continues to expand, underscoring the foundational importance of well-characterized chemical intermediates in driving scientific progress.

References

  • Li, J. K., Zhang, S. R., & Zhou, H. R. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. [Link]

  • Wang, Z., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development. [Link]

  • ACS Publications. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

  • Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Bioinorganic Chemistry and Applications. [Link]

  • CN104193631A - Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. [Link]

  • ResearchGate. Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid. [Link]

  • Georganics. (2023). 3-Hydroxy-1-adamantanecarboxylic acid - High purity. [Link]

  • Silla, A. A., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]

  • ResearchGate. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]

  • Home Sunshine Pharma. 3-Hydroxy-1-Adamantane Carboxylic Acid CAS 42711-75-1. [Link]

  • Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • ResearchGate. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. [Link]

  • PrepChem.com. Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

  • ResearchGate. Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

  • Google Patents. (2010). CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Adamantane-1-carboxylic acid. [Link]

Sources

Biological Profile & Synthetic Utility of 3-Hydroxy-1-adamantanecarboxylate

[1]

Executive Summary

3-Hydroxy-1-adamantanecarboxylate (3-HACA), also known as 3-hydroxyadamantane-1-carboxylic acid, acts as a critical "bifunctional diamondoid" scaffold in modern medicinal chemistry. Unlike the lipophilic adamantane cage found in first-generation antivirals (e.g., Amantadine), 3-HACA introduces a polar hydroxyl moiety that modulates lipophilicity (LogP ~1.44) and blocks metabolic hotspots.

Its primary biological significance lies not in its standalone potency, but in its role as the pharmacophore anchor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. This guide details the molecule's physicochemical properties, its mechanistic contribution to drug efficacy, and the rigorous protocols required for its synthesis and handling.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The adamantane cage provides a rigid, bulky, three-dimensional structure that fills hydrophobic pockets in enzyme active sites. The C3-hydroxylation is a strategic modification to reduce the extreme lipophilicity of the parent adamantane, preventing excessive tissue accumulation and improving oral bioavailability.

Table 1: Physicochemical Specifications
PropertyValueSignificance in Drug Design
CAS Number 42711-75-1Unique Identifier
Formula C₁₁H₁₆O₃Bifunctional Core (Acid + Alcohol)
Molecular Weight 196.24 g/mol Fragment-based drug discovery compliant
LogP (Predicted) ~1.44Optimized for membrane permeability without sequestration
Topological PSA 57.5 ŲGood predictor of oral bioavailability (<140 Ų)
Melting Point 203–207 °CHigh thermal stability for solid-state processing
Solubility DMSO, MethanolPoor water solubility requires derivatization or co-solvents

Biological Activity & Mechanism of Action[3][7][10]

The "Anchor" Mechanism in DPP-4 Inhibition

3-HACA is the immediate precursor to the amino-adamantane moiety found in Saxagliptin (Onglyza) . In the context of the DPP-4 enzyme active site:

  • Hydrophobic Filling: The adamantane cage occupies the S2 hydrophobic subsite of the DPP-4 enzyme.

  • Metabolic Blocking: The 3-hydroxy group blocks the site most susceptible to CYP450 oxidation (the tertiary C-H bond), thereby extending the half-life of the drug.

  • H-Bonding: The hydroxyl group can serve as a hydrogen bond donor/acceptor, increasing binding affinity compared to the unsubstituted adamantane.

11β-HSD1 Inhibition

Research indicates that amide and sulfonamide derivatives of 3-HACA are potent inhibitors of 11β-HSD1.[1] This enzyme converts cortisone to cortisol; inhibiting it is a therapeutic strategy for metabolic syndrome and type 2 diabetes. The 3-HACA scaffold provides the necessary bulk to occlude the substrate channel while maintaining a polarity profile that prevents CNS side effects often seen with highly lipophilic inhibitors.

Metabolic Fate & Toxicology
  • Metabolite Status: 3-HACA is often identified as a stable metabolite of more complex adamantane drugs. The cage structure is resistant to ring opening, meaning metabolism is restricted to surface oxidation.

  • Toxicity: The compound is classified as an Irritant (GHS07) .[2] It exhibits low acute toxicity but can cause respiratory and ocular irritation.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Visualization: Pharmacophore & Synthesis Logic

The following diagram illustrates the transformation of the raw material (1-Adamantanecarboxylic acid) into 3-HACA and its subsequent integration into the Saxagliptin scaffold, highlighting the structure-activity relationship (SAR) logic.

GRaw1-Adamantanecarboxylic Acid(Lipophilic Core)ReagentHNO3 / H2SO4(Oxidative Hydroxylation)Raw->ReagentProduct3-Hydroxy-1-adamantanecarboxylate(3-HACA)LogP ~1.44Reagent->Product Cohen Method Yield ~60-85%SaxagliptinSaxagliptin (DPP-4 Inhibitor)(Drug Product)Product->Saxagliptin Amidation & Cyano-pyrrolidine couplingMetabolismMetabolic Stability(Blocked CYP Site)Product->MetabolismSAR Benefit

Figure 1: Synthetic pathway and pharmacophore integration of 3-HACA. The hydroxylation step is critical for optimizing the lipophilic/hydrophilic balance (LogP) of the final drug candidate.

Experimental Protocol: Synthesis & Purification

Context: This protocol describes the standard "Cohen Method" for regioselective hydroxylation. It relies on the stability of the adamantyl tertiary carbocation in strong acid media.

Reagents & Equipment
  • Substrate: 1-Adamantanecarboxylic acid (99%).

  • Oxidant: Fuming Nitric acid (HNO₃, >90%).

  • Solvent/Catalyst: Concentrated Sulfuric acid (H₂SO₄).

  • Equipment: 3-neck round bottom flask, temperature probe, ice bath, addition funnel.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with 1-Adamantanecarboxylic acid (1.0 eq). Cool the flask to 0–5 °C using an ice bath.

  • Acid Dissolution: Slowly add concentrated H₂SO₄ (10 vol) while maintaining the internal temperature below 10 °C. The mixture may darken slightly.

  • Oxidant Addition (Critical Step): Add fuming HNO₃ (1.2 eq) dropwise over 60 minutes.

    • Caution: This reaction is highly exothermic. Nitrogen dioxide (NO₂) fumes may evolve. Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (50 vol). A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3x) until the filtrate pH is neutral (pH ~6-7).

  • Purification: Recrystallize the crude solid from aqueous ethanol or ethyl acetate to yield pure 3-Hydroxy-1-adamantanecarboxylate.

    • Expected Yield: 60–85%.

    • Purity Check: HPLC or Melting Point (Target: 203–207 °C).

References

  • Villhauer, E. B., et al. (2003).[3] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[3] Journal of Medicinal Chemistry.

  • Schwab, W., et al. (1979). "Synthesis of 3-substituted 1-adamantanecarboxylic acids." Chemische Berichte.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24885447, 3-Hydroxyadamantane-1-carboxylic acid." PubChem.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Hydroxyadamantane-1-carboxylic acid."

  • Liu, Y., et al. (2019). "An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate." Organic Process Research & Development.

3-Hydroxy-1-adamantanecarboxylate: The Bifunctional "Diamond" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy-1-adamantanecarboxylate Derivatives and Analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Polar Bullet" Strategy

In medicinal chemistry, the adamantane cage is historically revered as a "lipophilic bullet"—a bulky, diamondoid structure used to fill hydrophobic pockets and block metabolic sites. However, unsubstituted adamantane often suffers from poor solubility and excessive lipophilicity (LogP > 4), leading to "brick dust" properties in formulation.

3-Hydroxy-1-adamantanecarboxylic acid (3-HACA) represents a critical evolution of this scaffold. By introducing a polar hydroxyl group at the C-3 bridgehead, it retains the steric bulk and metabolic stability of the adamantane cage while significantly lowering LogP and providing a handle for hydrogen bonding. This guide details the synthesis, functionalization, and strategic application of 3-HACA derivatives in modern drug design, specifically targeting metabolic enzymes like 11β-HSD1 and DPP-4 .

Synthetic Architectures & C-H Functionalization

The primary challenge in accessing 3-HACA derivatives is the selective functionalization of the tertiary C-H bonds of the adamantane cage. Unlike aromatic scaffolds, adamantane lacks π-systems for electrophilic attack, requiring radical or carbocationic mechanisms.

The Cohen-Ritter Oxidation Pathway

The most robust route to 3-HACA is the direct oxidation of 1-adamantanecarboxylic acid. This method utilizes the "Cohen conditions" (HNO₃/H₂SO₄), where the carboxylic acid group at C-1 directs the oxidation to the meta-stable C-3 position via a hydride transfer mechanism.

Mechanistic Insight:

  • Protonation: In 98% H₂SO₄, the carboxylic acid is protonated.

  • Hydride Abstraction: The nitronium ion (NO₂⁺) or generated radical species abstracts a hydride from the C-3 tertiary position, forming a stable tertiary carbocation.

  • Trapping: The carbocation is trapped by water (hydrolysis) to form the alcohol, or by acetonitrile (Ritter reaction) to form the acetamide.

Visualization: Synthetic Decision Tree

The following diagram outlines the divergence from the parent acid to key pharmaceutical intermediates.

G Start 1-Adamantanecarboxylic Acid Inter 3-Carbocation Intermediate Start->Inter HNO3 / H2SO4 (Hydride Abstraction) Prod_OH 3-Hydroxy-1-adamantanecarboxylic Acid (3-HACA) Inter->Prod_OH H2O Quench (Hydrolysis) Prod_NHAc 3-Acetamido-1-adamantanecarboxylic Acid Inter->Prod_NHAc MeCN / H2SO4 (Ritter Reaction) Prod_Diol 1,3-Adamantanediol Prod_OH->Prod_Diol LiAlH4 Reduction or Hunsdiecker var.

Figure 1: Divergent synthesis from 1-adamantanecarboxylic acid via tertiary carbocation generation.

Medicinal Chemistry Applications: Case Studies

11β-HSD1 Inhibitors (Metabolic Disease)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to cortisol. Inhibitors are sought for treating type 2 diabetes and obesity.

  • The Role of 3-HACA: The adamantane cage fills the lipophilic binding pocket of the enzyme. However, replacing a simple adamantyl group with a 3-hydroxy-1-adamantyl moiety improves the selectivity over 11β-HSD2 and reduces hERG inhibition by lowering overall lipophilicity.

  • Key Derivative: Adamantyl carboxamides derived from 3-HACA show IC50 values in the low nanomolar range (e.g., <10 nM).

DPP-4 Inhibitors (Vildagliptin Analogs)

Vildagliptin (Galvus) utilizes a 3-hydroxyadamantane-1-amine motif.

  • Synthetic Link: 3-HACA is a precursor to 3-hydroxy-1-aminoadamantane via the Curtius rearrangement or Hofmann degradation of the amide.

  • Structure-Activity Relationship (SAR): The hydroxyl group forms a critical H-bond within the DPP-4 active site (specifically interacting with Glu205 or Tyr547), increasing potency 10-fold compared to the non-hydroxylated analog.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Based on optimized Cohen oxidation parameters.

Reagents:

  • 1-Adamantanecarboxylic acid (10.0 g, 55.5 mmol)

  • Fuming Nitric acid (4.0 mL, d=1.5)

  • Concentrated Sulfuric acid (70 mL)

  • Thionyl chloride (for downstream derivatization)[1]

Step-by-Step Methodology:

  • Acid Preparation: Charge a 250 mL 3-neck round-bottom flask with 70 mL of conc. H₂SO₄.[2] Cool to 5°C using an ice-water bath.

  • Substrate Addition: Add 1-adamantanecarboxylic acid (10.0 g) portion-wise over 15 minutes. Ensure the temperature does not exceed 10°C. Note: The solution will be viscous; maintain vigorous stirring.

  • Oxidant Addition: Dropwise add fuming HNO₃ (4.0 mL) over 30 minutes via an addition funnel. The internal temperature must be strictly controlled <15°C to prevent over-oxidation to the di-acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 10-12 hours. The solution will turn from clear to pale yellow.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with rapid stirring. A white precipitate will form immediately.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with ice-cold water (3 x 50 mL) until the filtrate pH is neutral.

  • Purification: Recrystallize from water/acetone (9:1) or ethyl acetate.[3]

    • Yield: ~75-80% (White crystalline solid).

    • Melting Point: 203–205°C.

Protocol B: Esterification to Ethyl 3-hydroxy-1-adamantanecarboxylate

Standard Fischer Esterification does not work well due to steric bulk; Thionyl chloride activation is preferred.

  • Activation: Dissolve 3-HACA (2.0 g) in dry ethanol (20 mL).

  • Catalysis: Cool to 0°C and add Thionyl Chloride (1.5 eq) dropwise.

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Evaporate solvent, redissolve in ether, wash with NaHCO₃.

Analytical Characterization Data

Verifying the 1,3-substitution pattern is critical to ensure no 1,4-isomer (minor byproduct) is present.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 12.1 ppm (s, 1H)Carboxylic acid proton (broad).
δ 4.50 ppm (s, 1H)Hydroxyl proton (exchangeable).
δ 2.15 ppm (br s, 2H)C-2 methylene protons (bridge between functional groups).
¹³C NMR δ 178.2 ppmCarbonyl carbon (C=O).
δ 68.5 ppmC-3 quaternary carbon (attached to -OH).
δ 46.2 ppmC-1 quaternary carbon (attached to -COOH).
IR Spectroscopy 3400-3200 cm⁻¹O-H stretch (broad).
1690-1705 cm⁻¹C=O stretch (Carboxylic acid).

References

  • Original Synthesis & Cohen Conditions

    • Cohen, Z., et al. "Dry ozonation of adamantane and its derivatives." Journal of Organic Chemistry, 1975.

    • Note: While Cohen pioneered dry ozonation, the HNO3/H2SO4 adaptation is the industrial standard cited in patent liter
  • Industrial Scalability

    • "Process for producing hydroxy adamantane carboxylic acid compounds."[1][4] US Patent 9,051,256 B1.

  • 11β-HSD1 Inhibitor Applications

    • Boyle, C. D., et al. "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2008.

  • DPP-4 Inhibitor (Vildagliptin)

    • Villhauer, E. B., et al. "1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor."[6] Journal of Medicinal Chemistry, 2003.

  • Ritter Reaction on Adamantanes

    • Kuznetsov, A. I., et al. "Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids." Bulletin of the Georgian National Academy of Sciences, 2017.[7]

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Hydroxy-1-adamantanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydroxy-1-adamantanecarboxylate in Modern Drug Discovery

3-Hydroxy-1-adamantanecarboxylate is a key chemical intermediate with a unique, rigid, three-dimensional structure derived from adamantane.[1][2] This diamondoid scaffold imparts exceptional metabolic stability and lipophilicity, making it a privileged motif in medicinal chemistry.[2] Its derivatives are integral to the development of a wide range of therapeutics, including antiviral and antitumor agents, and play a crucial role in the synthesis of new functional polymers and high-performance lubricants.[3] The precise structural elucidation of 3-Hydroxy-1-adamantanecarboxylate is paramount to understanding its reactivity, optimizing synthesis pathways, and ultimately designing novel drug candidates with enhanced efficacy and safety profiles.

This guide provides a comprehensive overview of the principal analytical techniques employed for the structural analysis of 3-Hydroxy-1-adamantanecarboxylate, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of 3-Hydroxy-1-adamantanecarboxylate relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application ensures an unambiguous assignment of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4]

Key Insights from NMR:
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling.[4] For 3-Hydroxy-1-adamantanecarboxylate, the ¹H NMR spectrum will exhibit distinct signals for the protons on the adamantane cage, which can be assigned based on their chemical shifts and coupling patterns.[5][6]

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their hybridization state.[4] The rigid adamantane cage results in a characteristic set of signals in the ¹³C NMR spectrum, with the carboxyl and hydroxyl-bearing carbons being particularly deshielded.[5]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the overall molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-1-adamantanecarboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] The choice of solvent is critical to avoid overlapping signals.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Optimize the spectral width and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR Acquisition (if necessary): If signal overlap or ambiguity exists, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to fully elucidate the structure.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to assign the structure.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Key Insights from MS:
  • Molecular Ion Peak (M⁺): Provides the exact molecular weight of 3-Hydroxy-1-adamantanecarboxylate, confirming its elemental composition.

  • Fragmentation Pattern: The adamantane cage is known to produce a characteristic fragmentation pattern in the mass spectrum, with prominent peaks corresponding to the loss of functional groups and fragmentation of the cage itself.[5] Analysis of these fragments can help confirm the presence of the hydroxyl and carboxyl groups at their respective positions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of 3-Hydroxy-1-adamantanecarboxylate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range. Both positive and negative ion modes can be explored.

  • Data Analysis: Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9][10]

Key Insights from X-ray Crystallography:
  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

  • Conformation: It reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Provides detailed information about hydrogen bonding and other non-covalent interactions that govern the crystal packing.[9] For 3-Hydroxy-1-adamantanecarboxylate, extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups is expected.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of 3-Hydroxy-1-adamantanecarboxylate of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and improves data quality.[11] Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

  • Data Visualization and Analysis: Visualize the solved structure using appropriate software. Analyze bond lengths, bond angles, and intermolecular interactions.

Data Presentation and Interpretation

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Melting Point 203-207 °C[12]
Appearance Solid[12]
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process for 3-Hydroxy-1-adamantanecarboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-Hydroxy-1- adamantanecarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Xray X-ray Crystallography Purification->Xray NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Xray_Data X-ray Data Analysis: 3D Structure, Bond Parameters, Intermolecular Interactions Xray->Xray_Data Confirmation Final Structure Confirmation and Reporting NMR_Data->Confirmation MS_Data->Confirmation Xray_Data->Confirmation

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the regioselective hydroxylation of 1-adamantanecarboxylic acid to synthesize 3-hydroxy-1-adamantanecarboxylic acid (CAS: 42711-75-1). This compound is a critical pharmacophore scaffold used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin, Vildagliptin) for type 2 diabetes management. The protocol utilizes a mixed-acid oxidation system (


), optimized for safety, yield (>75%), and purity (>98%). Emphasis is placed on thermodynamic control to prevent poly-hydroxylation and safety management regarding exotherms.

Introduction & Mechanistic Rationale

The adamantane cage offers unique lipophilicity and steric bulk, improving the metabolic stability of attached pharmacophores. Functionalizing the bridgehead carbons is challenging due to the cage's inertness. However, the tertiary bridgehead carbons (C3, C5, C7) are susceptible to electrophilic substitution via stable carbocation intermediates.

Reaction Mechanism

The synthesis relies on the generation of a tertiary carbocation at the 3-position. In a superacidic medium (


), the reaction proceeds via a hydride transfer  mechanism. The electrophilic nitronium ion (

) or protonated nitric acid species abstracts a hydride from the tertiary C-H bond, generating a stable 1-adamantyl cation. This cation is trapped by the solvent (forming a nitrate ester or sulfate intermediate) which is subsequently hydrolyzed to the alcohol upon aqueous workup.

Key Selectivity Factor: The electron-withdrawing carboxylic acid group at C1 destabilizes the carbocation at C2 (secondary) and C3 (tertiary) via inductive effects. However, the tertiary C3 position remains the most favorable site for cation formation due to hyperconjugation and relief of ring strain, allowing for high regioselectivity.

ReactionMechanism Start 1-Adamantanecarboxylic Acid Cation Tertiary Carbocation (Bridgehead C3) Start->Cation -H- (Hydride Abstraction) Acid HNO3 / H2SO4 (Superacid Media) Acid->Cation Catalyst/Oxidant Intermed Nitrate/Sulfate Ester Intermediate Cation->Intermed Trapping Hydrolysis Aqueous Quench (Hydrolysis) Intermed->Hydrolysis Product 3-Hydroxy-1-adamantanecarboxylic Acid Hydrolysis->Product Final Isolation

Figure 1: Mechanistic pathway for the oxidative hydroxylation of the adamantane cage.

Safety & Handling (Critical)

Hazard Class: Corrosive, Oxidizer, Exothermic.

  • Fuming Nitric Acid (

    
    ):  Extremely corrosive and a strong oxidizer. Contact with organics can cause fire. Use glass/Teflon equipment only.
    
  • Concentrated Sulfuric Acid (

    
    ):  Releases significant heat upon dilution. Always add acid to water (during quenching) slowly.
    
  • Nitrogen Oxides (

    
    ):  The reaction generates toxic brown fumes (
    
    
    
    ). Must be performed in a high-efficiency fume hood.

Materials & Equipment

ComponentGrade/SpecPurpose
1-Adamantanecarboxylic Acid >98% PurityStarting Material
Sulfuric Acid (

)
98% Conc.[1][2][3][4]Solvent/Catalyst
Nitric Acid (

)
65% or Fuming (>90%)Oxidant
Acetone/Water HPLC GradeRecrystallization
Equipment Specification Notes
Reactor3-Neck Round Bottom FlaskBorosilicate glass
Temperature ProbeTeflon-coatedInternal monitoring essential
Addition FunnelPressure-equalizingFor controlled acid addition
Cooling BathIce/Salt (-10°C to 0°C)Exotherm control

Experimental Protocol

Step 1: Preparation of Mixed Acid Media
  • Set up a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and a reflux condenser (vented to a caustic scrubber if possible).

  • Charge 120 mL of Conc.

    
      into the flask.
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Slowly add 10 mL of Fuming

    
      (or 15 mL of 65% 
    
    
    
    ) dropwise via the addition funnel.
    • Critical: Maintain internal temperature <10°C . The mixing is exothermic.

Step 2: Reaction Initiation
  • Add 20.0 g (111 mmol) of 1-Adamantanecarboxylic acid solid in small portions over 30 minutes.

    • Note: Adding solid too fast causes local heating and potential charring/poly-oxidation.

  • Allow the mixture to stir at 0–5°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir at room temperature for 4–6 hours .

    • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: Methanol/DCM 1:9, Stain: Bromocresol Green) or GC-MS (after mini-workup).

Step 3: Quenching & Isolation
  • Prepare a 1 L beaker containing 500 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous manual stirring.

    • Caution: Significant exotherm and evolution of

      
       fumes.
      
  • A white to off-white precipitate will form immediately.

  • Stir the slurry for 30 minutes to ensure complete hydrolysis of any nitrate ester intermediates.

  • Filter the solid using a Büchner funnel.[5]

  • Wash the filter cake with ice-cold water (3 x 100 mL) until the filtrate pH is neutral (pH ~6-7).

Step 4: Purification (Recrystallization)
  • Transfer the crude wet cake to a clean flask.

  • Dissolve in a minimum amount of hot Acetone/Water (9:1 v/v) or Aqueous Ethanol .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Results & Analytical Validation

Expected Yield[3][4][6]
  • Typical Yield: 75% – 85%

  • Appearance: White crystalline powder

Analytical Data
TestSpecificationExpected Result
Melting Point Capillary Method200–205°C (Lit. 203°C)

-NMR
400 MHz, DMSO-


12.1 (s, 1H, COOH), 4.5 (s, 1H, OH), 2.15 (br s, 2H), 1.6-1.8 (m, adamantane cage protons)
IR Spectroscopy KBr Pellet3400-3200

(OH stretch), 1690

(C=O stretch)
Purity HPLC (C18, ACN/Water)>98.0%

Workflow Diagram

Workflow Prep Prepare Acid Mix H2SO4 + HNO3 (Temp < 10°C) Add Add Substrate 1-Adamantanecarboxylic Acid (Portionwise) Prep->Add React Reaction Phase Warm to RT (25°C) Stir 4-6 Hours Add->React Quench Quench Pour onto Crushed Ice (Exothermic!) React->Quench Filter Filtration & Wash Wash to Neutral pH Quench->Filter Purify Recrystallization Solvent: Acetone/Water (9:1) Filter->Purify Final Final Product 3-Hydroxy-1-adamantanecarboxylic Acid Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or loss during filtration.Check reaction time (extend to 8h). Ensure quench slurry is stirred long enough to precipitate fully.
Product is Yellow Residual

or nitro-impurities.
Recrystallize twice. Ensure thorough water wash of the crude cake.[6]
Melting Point Low Isomer contamination (poly-hydroxy).Control reaction temperature strictly. Do not exceed 25°C during the reaction phase.
Charring/Blackening Localized overheating during addition.Add solid substrate slower. Ensure efficient stirring and cooling bath is active.

References

  • Guidechem. (2022). How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? Retrieved from

  • ChemicalBook. (2025). Separation and purification of 1-Adamantanecarboxylic acid.[1][5][6][7] Retrieved from

  • BenchChem. (2025).[3] Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. (Includes acid oxidation protocols). Retrieved from

  • Google Patents. (2015). Process for producing hydroxy adamantane carboxylic acid compounds (US9051256B1). Retrieved from

  • Organic Syntheses. (1964).[5] 1-Adamantanecarboxylic Acid.[1][2][3][5][6][8][7][9] (Foundational adamantane chemistry).[3] Org.[10] Synth. 1964, 44,[5] 1. Retrieved from

Sources

Application Notes & Protocols: 3-Hydroxy-1-adamantanecarboxylate as a Versatile Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of the Adamantane Scaffold in Polymer Chemistry

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, offers a unique set of properties that are highly desirable in advanced polymer design. Its bulky, three-dimensional structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength when incorporated into polymer backbones or as pendant groups. Beyond its structural contributions, the adamantane cage can enhance the pharmacokinetic properties of conjugated drugs by protecting nearby functional groups from metabolic degradation.

3-Hydroxy-1-adamantanecarboxylate stands out as a particularly valuable bifunctional monomer. It presents two distinct, chemically addressable points—a tertiary hydroxyl group and a carboxyl group—at the bridgehead positions of the rigid adamantane core. This orthogonal functionality allows for a diverse range of polymerization strategies, from step-growth polycondensation to controlled ring-opening polymerization, enabling the synthesis of a wide array of functional polymers with tailored properties for specialized applications in drug delivery, biomaterials, and high-performance materials.

Physicochemical Properties of 3-Hydroxy-1-adamantanecarboxylate

A thorough understanding of the monomer's properties is critical for designing successful polymerization reactions and predicting the characteristics of the resulting polymer.

PropertyValueSource
IUPAC Name 3-hydroxyadamantane-1-carboxylic acid
CAS Number 42711-75-1
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance White crystalline solid
Melting Point 203°C
Purity Typically >95%
Solubility Soluble in many organic solvents, limited solubility in water.

Application Notes and Protocols for the Purification of 3-Hydroxy-1-adamantanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols for the purification of 3-Hydroxy-1-adamantanecarboxylate, an important building block in the synthesis of pharmaceuticals and advanced materials.[1][2] As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Critical Need for High-Purity 3-Hydroxy-1-adamantanecarboxylate

3-Hydroxy-1-adamantanecarboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules, including antiviral and antitumor agents.[1] Its rigid, three-dimensional structure imparts unique physicochemical properties to target compounds, influencing their efficacy and safety profiles. The presence of impurities, often unreacted starting materials or byproducts from its synthesis, can significantly impact downstream applications, leading to inconsistent results and potential safety concerns. Therefore, robust and efficient purification protocols are paramount to ensure the high purity of this compound, which is essential for reliable research and the development of novel therapeutics.

Purification Strategies: An Overview

The selection of an appropriate purification method for 3-Hydroxy-1-adamantanecarboxylate depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective techniques include:

  • Recrystallization: A widely used technique for purifying solid compounds based on differences in solubility.

  • Precipitation: A method that involves the formation of a solid product from a solution.

  • Chromatography: A powerful separation technique for isolating and purifying compounds from complex mixtures.

This guide will provide detailed protocols for recrystallization and a precipitation method, along with an overview of chromatographic purification.

Protocol 1: Purification by Recrystallization

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.

Rationale for Solvent System Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 3-Hydroxy-1-adamantanecarboxylate, a mixture of a polar protic solvent (water or methanol) and a polar aprotic solvent (acetone) has been shown to be effective.[1][5] This combination allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Detailed Step-by-Step Protocol
  • Dissolution: In a suitable flask, dissolve the crude 3-Hydroxy-1-adamantanecarboxylate in a minimal amount of a hot acetone/water (9:1 v/v) or methanol/water (1:9 v/v) solvent mixture.[1][5] Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice-water bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure 3-Hydroxy-1-adamantanecarboxylate is reported to be in the range of 198-205 °C.[1][6]

Troubleshooting Guide for Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again.
Oily precipitate forms The compound is "oiling out" due to a high concentration of impurities or too rapid cooling.Reheat the solution, add more solvent, and allow it to cool more slowly.
Low recovery of purified product The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent system or use a smaller volume of the initial solvent.

Purification Workflow: Recrystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration (Optional) cluster_2 Step 3: Crystallization cluster_3 Step 4 & 5: Collection & Washing cluster_4 Step 6: Drying a Crude 3-Hydroxy-1-adamantanecarboxylate c Dissolve with Heating a->c b Hot Acetone/Water (9:1) b->c d Hot Gravity Filtration c->d e Remove Insoluble Impurities d->e f Slow Cooling to Room Temperature e->f g Ice-Water Bath Cooling f->g h Vacuum Filtration g->h i Wash with Cold Solvent h->i j Vacuum Drying i->j k Pure 3-Hydroxy-1-adamantanecarboxylate j->k

Caption: Workflow for the purification of 3-Hydroxy-1-adamantanecarboxylate by recrystallization.

Protocol 2: Purification by Precipitation

This method, adapted from a patented process, is particularly useful for larger-scale purifications and for removing acidic or oxidizable impurities.[7]

Rationale for the Method

The protocol involves the selective precipitation of 3-Hydroxy-1-adamantanecarboxylate from a basic solution containing a reducing agent. The sodium salt of the carboxylic acid is soluble in the aqueous basic solution, while many organic impurities are not. The addition of sodium sulfite helps to reduce any colored, oxidized byproducts that may have formed during the synthesis. Subsequent acidification then precipitates the purified carboxylic acid.

Detailed Step-by-Step Protocol
  • Preparation of the Aqueous Solution: In a flask, prepare a solution of sodium hydroxide and sodium sulfite in deionized water.[7] Cool the solution in an ice bath.

  • Addition of Crude Product: Slowly add the crude reaction mixture containing 3-Hydroxy-1-adamantanecarboxylate to the cold aqueous solution while maintaining the temperature below 40°C.[7]

  • Precipitation: The sodium salt of 3-Hydroxy-1-adamantanecarboxylate will precipitate as white crystals.

  • Filtration and Washing: Collect the precipitated crystals by filtration and wash them thoroughly with cold water.[7]

  • Drying: Dry the crystals under reduced pressure at approximately 40°C.[7]

Key Parameters for Precipitation Purification
Parameter Recommended Condition Rationale
Temperature Below 40°CTo control the precipitation process and minimize side reactions.
Aqueous Solution Sodium hydroxide and sodium sulfiteTo form the sodium salt and reduce oxidized impurities.
Drying Reduced pressure at 40°CTo efficiently remove water without degrading the product.

Alternative Purification and Purity Analysis: Chromatographic Methods

For very high purity requirements or for analytical assessment of purity, chromatographic techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is a highly selective method for the purification and quantitative identification of adamantane derivatives.[8][9] The retention of 3-Hydroxy-1-adamantanecarboxylate is influenced by the hydrophilic nature of its hydroxyl and carboxyl groups.

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel as the stationary phase can be effective. A typical eluent system for adamantane derivatives is a mixture of dichloromethane and hexane.[10]

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques, such as:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Safety Precautions

3-Hydroxy-1-adamantanecarboxylate may cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Storage

Store purified 3-Hydroxy-1-adamantanecarboxylate at room temperature.[12] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[12]

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the purification of 3-Hydroxy-1-adamantanecarboxylate. The choice of method will depend on the specific requirements of the researcher, including the scale of the purification and the desired final purity. By understanding the principles behind each technique and following the detailed steps, researchers can obtain high-purity material essential for advancing their scientific endeavors.

References

  • 3-Hydroxy-1-adamantanecarboxylic acid | Biochemical Reagent | MedChemExpress.

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF - ResearchGate.

  • How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? - FAQ - Guidechem.

  • US Patent for Process for producing hydroxy adamantane carboxylic acid compounds.

  • Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate.

  • US Patent for Process for the preparation of 1-adamantane derivatives.

  • Recrystallization.

  • Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications.

  • Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - Semantic Scholar.

  • 3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 - TCI Chemicals.

  • 3-Hydroxy-1-adamantanecarboxylic acid - High purity | EN - Georganics.

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.

  • Separation and purification of 1-Adamantanecarboxylic acid - ChemicalBook.

  • Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid - ResearchGate.

  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.

  • Synthesis of 3-Hydroxyadamantane-1-carboxylic acid: - PrepChem.com.

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure.

  • A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization.

  • Recrystallization and Crystallization.

  • 3-Hydroxyadamantane-1-carboxylic acid 97 42711-75-1 - Sigma-Aldrich.

  • 3-Hydroxy-1-adamantanecarboxylic Acid 97.0+%, TCI America™ | Fisher Scientific.

Sources

The Formulation and Application of Specialty Surfactants and Lubricants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the development and application of specialty surfactants and lubricants, with a focus on their roles in advanced industrial processes and pharmaceutical formulations. We delve into the fundamental principles governing the action of these amphiphilic molecules and high-performance fluids, offering detailed application notes and step-by-step protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the unique properties of specialty surfactants and lubricants to innovate within their respective fields.

Introduction to Specialty Surfactants and Lubricants

Surfactants, or surface-active agents, are a class of amphiphilic compounds that reduce the surface tension between two substances, facilitating their interaction.[1] Specialty surfactants are distinguished by their unique properties tailored for specific, often high-performance, applications.[2] These can range from enhancing the bioavailability of a drug to enabling the formulation of sophisticated industrial products like paints and coatings.[3][4]

Similarly, lubricants are crucial in minimizing friction and wear between moving surfaces.[5] While traditional lubricants are often petroleum-based, the development of specialty lubricants, including synthetic and biocompatible formulations, has opened new avenues for innovation, particularly in demanding environments and sensitive applications like medical devices.[5][6][7] The synergy between advanced base oils and meticulously selected additives is key to the performance of modern lubricants.[8][9]

The trend towards sustainability is a significant driver in the development of both specialty surfactants and lubricants, with a growing demand for biodegradable and bio-based alternatives to reduce environmental impact.[10][11][12]

The Role of Specialty Surfactants in Advanced Formulations

Specialty surfactants are indispensable in a multitude of industries due to their diverse functionalities, including emulsification, dispersion, wetting, and foaming.[2][13] Their applications span from household cleaning products to complex pharmaceutical delivery systems.[1][2]

Applications in the Pharmaceutical and Medical Fields

In the pharmaceutical industry, surfactants play a pivotal role in drug formulation and delivery.[3] They can enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), stabilize emulsions and suspensions, and act as penetration enhancers.[3][14][15] The use of surfactants is also critical in the development of biologics, such as vaccines and monoclonal antibodies, where they help maintain stability.[16]

Key applications include:

  • Solubilization of APIs: Many drug candidates exhibit low aqueous solubility, which can hinder their therapeutic efficacy. Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility and facilitating absorption.[1][3]

  • Emulsification: Surfactants are essential for creating stable emulsions, which are used in various drug delivery systems like creams, lotions, and intravenous lipid emulsions.[3]

  • Targeted Drug Delivery: Surfactant-stabilized nanoparticles can be engineered to target specific tissues or cells, thereby reducing systemic side effects and improving treatment outcomes.[3]

  • Biologics Formulation: Surfactants are used to prevent the aggregation and unfolding of proteins at interfaces, which is crucial for maintaining the stability of biopharmaceutical products.[16]

Industrial Applications

Beyond pharmaceuticals, specialty surfactants are integral to a wide array of industrial processes:

  • Paints and Coatings: Surfactants act as wetting agents, allowing for the even spreading of coatings, and as dispersants to stabilize pigment particles.[4]

  • Home and Personal Care: These compounds are the primary active ingredients in detergents, shampoos, and other cleaning products, where they function to remove dirt and oil.[2][17]

  • Oil and Gas: Specialty surfactants are employed as emulsifiers, demulsifiers, and foaming agents in various stages of oil and gas extraction and processing.[2][18]

  • Agriculture: They are used as adjuvants in pesticide formulations to improve the spreading and penetration of the active ingredients on plant surfaces.[18]

The Development of High-Performance Lubricants

The evolution of industrial machinery and automotive engines has driven the development of increasingly sophisticated lubricants.[5][19] Modern lubricants are complex formulations of base oils and additives designed to perform under extreme conditions of temperature, pressure, and chemical exposure.[19][20]

Base Oils: The Foundation of Lubricant Performance

The base oil constitutes the bulk of a lubricant formulation (typically 70-90%) and can be either mineral- or synthetic-based.[9][21]

  • Mineral Base Oils: Derived from crude oil, these are cost-effective and suitable for a wide range of applications.[9]

  • Synthetic Base Oils: These are chemically engineered to provide superior performance characteristics, such as enhanced thermal stability, lower volatility, and better low-temperature flow.[7][9][19] Common types include polyalphaolefins (PAOs) and esters.

Additives: Tailoring Lubricant Properties

Additives are chemical compounds that impart or enhance specific properties of the lubricant.[9][21]

Additive TypeFunction
Anti-wear Agents Form a protective layer on metal surfaces to prevent wear.[9]
Detergents & Dispersants Keep engine components clean by preventing the formation of sludge and deposits.[9]
Viscosity Index Improvers Ensure the lubricant maintains its viscosity over a wide temperature range.[9]
Friction Modifiers Reduce friction to improve fuel economy and reduce wear.[9]
Corrosion Inhibitors Protect metal surfaces from rust and corrosion.[22]
Antioxidants Prevent the oxidative degradation of the lubricant at high temperatures.[21]
Biocompatible Lubricants for Medical Devices

A critical area of specialty lubricant development is for medical devices.[6] These lubricants must be biocompatible, meaning they do not elicit a harmful response when in contact with the human body, and often need to withstand sterilization processes.[6][23] They are essential for the proper functioning of a wide range of devices, from surgical instruments to drug delivery systems.[6][23]

The biocompatibility of these lubricants is rigorously assessed according to standards such as ISO 10993, which includes tests for cytotoxicity, skin irritation, and systemic toxicity.[6][24][25]

Application Notes and Protocols

This section provides detailed protocols for the evaluation of specialty surfactants and lubricants. These protocols are designed to be self-validating and are grounded in established industry standards.

Protocol for Determining the Critical Micelle Concentration (CMC) of a Surfactant

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It is a key parameter for understanding the behavior of a surfactant.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. Beyond the CMC, the surface tension remains relatively constant. By measuring the surface tension at various concentrations, the CMC can be determined.[26]

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-purity water

  • Surfactant to be tested

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions of the stock solution to create a range of concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the high-purity water as a control.

  • For each surfactant dilution, measure the surface tension. Ensure the temperature is constant throughout the measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the slope of the curve changes. It can be determined by finding the intersection of the two linear portions of the graph.

Data Analysis and Interpretation: The resulting graph will show a steep decline in surface tension followed by a plateau. The concentration at the inflection point is the CMC. A lower CMC indicates a more efficient surfactant.

Protocol for Evaluating the Performance of a Lubricant

This protocol outlines a series of tests to characterize the physical and performance properties of a lubricant.

4.2.1. Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow and is a critical property of a lubricant.[27][28] Kinematic viscosity is typically measured using a capillary viscometer.[27]

Materials:

  • Capillary viscometer (e.g., Cannon-Fenske)

  • Constant temperature water bath

  • Stopwatch

  • Lubricant sample

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the lubricant.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • Introduce a precise volume of the lubricant sample into the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the leading edge of the lubricant to pass from the upper to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant and the average flow time.

4.2.2. Wear and Friction Testing

Principle: A four-ball wear tester is commonly used to evaluate a lubricant's ability to prevent wear and reduce friction under high-load conditions.

Materials:

  • Four-ball wear tester

  • Steel balls (test specimens)

  • Microscope for measuring wear scar diameter

  • Lubricant sample

Procedure:

  • Clean the steel balls and the test cup thoroughly.

  • Place three steel balls in the test cup and clamp them in place.

  • Add the lubricant sample to the test cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Bring the fourth ball into contact with the three lower balls and apply the desired load.

  • Rotate the top ball at a specified speed for a set duration.

  • After the test, remove the lower balls and clean them.

  • Measure the diameter of the wear scars on the three lower balls using a microscope.

  • Calculate the average wear scar diameter.

Data Analysis and Interpretation: A smaller wear scar diameter indicates better anti-wear properties of the lubricant. The coefficient of friction can also be monitored during the test to assess the lubricant's friction-reducing capabilities.

Protocol for Assessing the Biocompatibility of a Medical Lubricant (based on ISO 10993)

This protocol provides a general framework for the initial assessment of biocompatibility, focusing on cytotoxicity.

Principle: The ISO 10993-5 standard describes methods for assessing the in vitro cytotoxicity of medical devices and materials.[25] An elution test is often appropriate for lubricants.[24]

Materials:

  • Cell culture (e.g., L929 mouse fibroblast cells)

  • Cell culture medium

  • Incubator (37°C, 5% CO2)

  • Sterile test tubes

  • Lubricant sample

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

  • Microscope

Procedure:

  • Prepare an extract of the lubricant by incubating it in cell culture medium at 37°C for a specified period (e.g., 24 hours).

  • Culture the L929 cells in a multi-well plate until they form a confluent monolayer.

  • Remove the culture medium from the cells and replace it with the lubricant extract.

  • Also, treat separate wells with the positive and negative control extracts.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • After incubation, examine the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment.

  • Quantify cell viability using a suitable assay (e.g., MTT assay).

Data Analysis and Interpretation: The lubricant is considered non-cytotoxic if the cell viability is high (typically >70%) and there are no significant adverse morphological changes compared to the negative control. The positive control should show a significant cytotoxic effect.

Data Visualization

Diagrams

Surfactant_Action cluster_0 Aqueous Environment Surfactant_Monomers Surfactant Monomers Micelle Micelle Surfactant_Monomers->Micelle > CMC Oil Oil Micelle->Oil Emulsification Emulsified_Oil Emulsified Oil Droplet

Caption: Mechanism of surfactant emulsification.

Lubricant_Formulation cluster_additives Common Additives Base_Oil Base Oil (Mineral or Synthetic) Finished_Lubricant Finished Lubricant Base_Oil->Finished_Lubricant Additives Additive Package Additives->Finished_Lubricant Anti_Wear Anti-Wear Agents Additives->Anti_Wear Detergents Detergents Additives->Detergents VI_Improvers VI Improvers Additives->VI_Improvers Friction_Modifiers Friction Modifiers Additives->Friction_Modifiers

Caption: Components of a finished lubricant formulation.

Conclusion

The fields of specialty surfactants and lubricants are dynamic and driven by the continuous need for higher performance, greater efficiency, and improved sustainability. A deep understanding of the fundamental principles governing their behavior, coupled with robust testing and evaluation protocols, is essential for innovation. This guide has provided a comprehensive overview of the key applications and testing methodologies for these critical materials. By leveraging the information and protocols presented herein, researchers and developers can accelerate the creation of next-generation products that meet the evolving demands of industry and medicine.

References

  • Pioneering Biocompatible Lubricants for Next-Generation Medical Devices. (2025, November 4). 6

  • Lubrication for the Medical Industry | Biocompatible - Dicronite. 29

  • TriboSys™ Medical Biocompatible Lubricants - Miller-Stephenson Chemicals. 23

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). 3

  • Medical Lubricants Guide – Types, Uses & Safety - Garner Supply. (2025, August 25). 30

  • Applications of Surfactants in Diverse Areas - IJRAR.org. 1

  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). 14

  • SURFACTANTS AND ITS APPLICATION IN PHARMACEUTICALS: AN OVERVIEW. (2013, March 25). 15

  • Lubricating Oil For Medical Equipment - MedPurest. 31

  • Laboratory Methods for Testing Lubricants: Ensuring Performance and Reliability. (2024, July 5). 27

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI. 16

  • Advanced Lubricant Formulations: What Has Changed in the Past Decade - Valvoline™ Global Europe - EN. 19

  • Selecting Lubricant Formulations - Matching the Application. 8

  • Specialty Surfactants Market | Industry Report, 2031. (2023, March 28). 2

  • Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay - IIVS.org. 32

  • Specialty Surfactants Market Size | Global Industry Report, 2019-2025. 18

  • Biodegradable Surfactants - CD BioSustainable. 10

  • The Role of Surfactants in Modern Industrial Formulations. (2025, July 22). 4

  • Emerging Technologies for Sustainable Biobased Surfactants - Omni Tech International, Ltd. (2022, July 26). 11

  • SAFE LUBRICANTS - United Nations Population Fund. (2019, October 14). 24

  • Understanding Lubricating Oil Analysis in Full - HIDEA. (2025, October 1). 28

  • Advances in automotive lubricant design - Infineum Insight. (2025, March 4). 20

  • Understanding How Biodegradable Surfactants Break Down - Chemical Products Industries. (2025, March 24). 12

  • The Lubrication Field Test and Inspection Guide - Noria Corporation. Link

  • The Complete Evolution of Industrial Lubricants - Santie Oil Company. (2025, February 3). 5

  • Surfactant Analysis - Intertek. 33

  • Lubricant Testing and Analysis: Why It's Important - Santie Oil Company. (2024, June 5). 34

  • Advanced technological requirements govern the oil's formulation | FUCHS LUBRICANTS DENMARK APS. 21

  • Advanced Lubricant Formulations from Molecule to Market - Lubes'N'Greases. (2024, May 28). 35

  • Chapter 5 | Specialty Surfactants - ASTM Digital Library. Link

  • Tested to the Highest Standards: FUCHS Lubricants for Medical Applications. 25

  • Lubricant Oil Analysis. 36

  • The Hidden Science Behind High-Performance Lubricants: Why Formulation Matters More Than Ever. (2025, May 13). 9

  • Surfactant Performance Testing: Everything You Need to Know! - YouTube. (2025, March 12). 26

  • Surfactant Testing - Testing Lab / Alfa Chemistry. (2025, March 24). 37

  • Surfactant Testing and Analysis - TCA Lab / Alfa Chemistry. (2025, March 20). 38

  • How Industrial Lubricants Have Evolved Through the Years. (2024, July 24). 7

  • Annex 11 - World Health Organization (WHO). 39

  • Sustainable Surfactants: Meeting Consumer Demand for Green Beauty - 3V Sigma USA. (2025, May 19). 40

  • Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC. 41

  • Surfactants have many roles in industrial processes and products - Biolin Scientific. (2025, May 13). 13

  • Surfactants: Essential Surface-Active Agents Transforming Industries. 17

  • Special Issue : Synthesis, Properties and Application of Specialist Surfactants in Industrial and Biological Systems - MDPI. 42

  • What are the safety standards for personal lubricants? How can we ensure safe selection? (2024, December 24). 43

  • Evolution of Automotive Lubricants: Past, Present, and Future - Valvoline™ Global. 44

  • Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities - PMC. (2024, June 8). 45

  • 5 Powerful Ways Evolution of Lubricants Transforms Industry. (2025, September 20). 22

  • REACTIONS AND SYNTHESIS IN SURFACTANT SYSTEMS - Neutronco. 46

  • Composition and properties of specialty surfactants - ElectronicsAndBooks. 47

Sources

Troubleshooting & Optimization

improving the yield of 3-Hydroxy-1-adamantanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Yield Optimization & Troubleshooting for 3-Hydroxy-1-adamantanecarboxylate Synthesis

Part 1: Executive Technical Overview

The synthesis of 3-hydroxy-1-adamantanecarboxylic acid (3-HACA) is a critical junction in the manufacturing of DPP-4 inhibitors (e.g., Saxagliptin). While the bridgehead carbons of adamantane are reactive, the challenge lies in selectivity .[1] The standard industrial route—hydroxylation of 1-adamantanecarboxylic acid using a mixed-acid system (HNO₃/H₂SO₄)—often suffers from two opposing yield-killers:

  • Incomplete Conversion: Due to poor solubility or insufficient oxidant strength.[1]

  • Over-Oxidation: Leading to di- or tri-hydroxylated species (e.g., 5-hydroxy-1,3-adamantanedicarboxylic acid) or cage fragmentation.[1]

This guide moves beyond generic recipes, providing a stoichiometrically optimized protocol and a mechanistic troubleshooting framework to stabilize yields above 85%.

Part 2: The Optimized Protocol (Yield-Maximized)

This protocol utilizes a Controlled Nitric Acid Oxidation method.[1] Unlike standard Koch-Haaf carbonylations starting from diols, this route is more direct but requires precise thermal management to prevent "thermal runaway" oxidation.[1]

Reagents & Stoichiometry (The "Golden Ratio")
  • Substrate: 1-Adamantanecarboxylic Acid (1-ACA)[1][2][3]

  • Oxidant: Fuming Nitric Acid (HNO₃, >90% preferred, 65% acceptable with adjustment)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%)[4]

  • Molar Ratio: 1 : 2.6 : 20 (Substrate : HNO₃ : H₂SO₄) [1][1]

Step-by-Step Workflow

1. Acid Matrix Preparation (Critical for Heat Management)

  • Action: Charge a jacketed reactor with H₂SO₄ (20 molar eq). Cool to 0–5°C .[1][2]

  • Why: Sulfuric acid acts as both solvent and catalyst.[1] Pre-cooling is vital because the subsequent addition of HNO₃ is exothermic.[1]

  • Caution: Ensure the reactor is vented; NOₓ fumes may generate.[1]

2. Controlled Oxidant Addition

  • Action: Add HNO₃ (2.6 molar eq) dropwise over 30–60 minutes. Maintain internal temperature <10°C .

  • Why: Rapid addition creates localized hot spots, promoting over-oxidation to the di-hydroxy impurity.[1]

3. Substrate Introduction & Reaction

  • Action: Add 1-ACA solid in small portions.

  • Ramp: Once added, slowly warm the mixture to 20–25°C (Room Temp). Hold for 4–6 hours.

  • Checkpoint: Monitor via TLC (Mobile phase: Toluene/Acetic Acid/Ethyl Acetate).[1] If starting material remains after 6h, do not increase temp >30°C. Instead, extend time. High temps (>50°C) drastically reduce yield [2].[1]

4. Quenching (The "Hydroxyl Trap")

  • Action: Pour the reaction mixture slowly onto crushed ice (5x weight of acid volume).

  • Mechanism: The reaction generates the 3-carboxy-1-adamantyl cation (or nitrate ester intermediate).[1] Water acts as the nucleophile to install the -OH group.[1]

  • Result: A white to off-white precipitate should form immediately.[1]

5. Purification

  • Action: Filter the solid. Wash with cold water until filtrate pH > 4.[1]

  • Recrystallization: If crude purity <95%, recrystallize from Acetone:Water (9:1) .[1] This specific ratio rejects the more soluble di-hydroxy byproducts [1].[1]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and the critical decision points where yield is lost.

ReactionPathway Start 1-Adamantanecarboxylic Acid AcidMix Mixed Acid System (HNO3 / H2SO4) Temp < 10°C Start->AcidMix Cation Tertiary Carbocation Intermediate AcidMix->Cation Hydride Abstraction OverOx Over-Oxidation (Di/Tri-hydroxy species) AcidMix->OverOx Temp > 30°C Excess HNO3 Quench Ice/Water Quench (Nucleophilic Attack) Cation->Quench + H2O Frag Cage Fragmentation (Oily Residues) Cation->Frag Prolonged Rxn High Temp Product 3-Hydroxy-1-adamantanecarboxylate (Target) Quench->Product Precipitation

Figure 1: Reaction pathway showing the critical path to the target molecule and thermal failure modes leading to byproducts.

Part 4: Troubleshooting Center (FAQ)

This section addresses specific failure modes reported by process chemists.

Q1: The reaction mixture turned dark orange/brown, and the yield is <50%. What happened?

Diagnosis: Thermal Runaway / Over-Oxidation. [1]

  • Cause: The reaction temperature likely exceeded 40°C during the HNO₃ addition or the digestion phase.[1] This causes the adamantane cage to fragment or nitrate at multiple positions.[1]

  • Fix:

    • Strictly control addition temp at 0–5°C.[1]

    • Use 93–96% H₂SO₄ instead of 98% or Oleum if cooling is difficult; the slightly lower concentration moderates the oxidation power [3].[1]

Q2: I have a "gummy" or oily precipitate upon quenching instead of a filterable solid.

Diagnosis: Impurity Occlusion (Oiling Out).

  • Cause: Presence of di-hydroxy impurities or residual mixed acids preventing crystallization.[1]

  • Fix (The "Rescue" Protocol):

    • Decant the aqueous supernatant.[1]

    • Dissolve the oily residue in a minimum amount of warm Acetone (40°C) .

    • Add water dropwise until turbidity persists.[1]

    • Cool slowly to 4°C. The slow cooling forces the target acid to crystallize while impurities stay in the mother liquor.[1]

Q3: My crude yield is high, but the melting point is low (170–180°C vs. expected 200°C+).

Diagnosis: Isomer Contamination.

  • Cause: Likely contamination with unreacted starting material (1-ACA) or 4-hydroxy isomers (rare but possible).[1]

  • Fix: Perform a pH-Swing Purification :

    • Dissolve crude solid in 10% NaOH (forms the soluble sodium salt).[1]

    • Extract this aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.[1] Discard the organic layer (removes non-acidic impurities).[1]

    • Acidify the aqueous layer with HCl to pH 2.[1]

    • Collect the precipitated pure acid.[1]

Q4: Can I use 65% Nitric Acid instead of Fuming HNO₃?

Answer: Yes, but with adjustments.

  • Adjustment: If using 65% HNO₃, the water content increases, which can slow the generation of the active nitronium/oxidizing species.[1]

  • Compensation: Increase the H₂SO₄ ratio to 25 equivalents to maintain the dehydrating power of the solvent system. Increase reaction time by 2–3 hours.

Part 5: Quantitative Data Summary

ParameterOptimized ValueImpact of Deviation
Temperature (Addition) 0–5°C>10°C leads to rapid darkening and yield loss.[1]
Temperature (Reaction) 20–25°C>40°C promotes di-hydroxylation (approx. 15% yield loss).[1]
HNO₃ Equivalents 2.6 eq<2.0 eq: Incomplete conversion.[1] >3.5 eq: Over-oxidation.[1]
Quench Medium Crushed IceWarm water causes rapid hydrolysis of unstable intermediates, potentially forming oils.[1]
Recrystallization Solvent Acetone/Water (9:[1]1)Methanol alone may co-crystallize byproducts.[1]

Part 6: Work-Up Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude product's physical state.

WorkupLogic Start Quench Reaction Mixture on Ice StateCheck Observe Physical State Start->StateCheck Solid White Precipitate Forms StateCheck->Solid Oil Oily/Gummy Residue StateCheck->Oil Filter Filter & Wash (H2O) Solid->Filter Rescue Decant Water Dissolve in Warm Acetone Oil->Rescue PurityCheck Check Purity (TLC/HPLC) Filter->PurityCheck Rescue->PurityCheck HighPurity Dry & Package PurityCheck->HighPurity >98% LowPurity Recrystallize (Acetone:Water 9:1) PurityCheck->LowPurity <95% LowPurity->HighPurity

Figure 2: Troubleshooting logic for product isolation and purification.

References

  • Guidechem. (2022).[1] How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? Retrieved from

  • ChemicalBook. (n.d.).[1] 1,3-Adamantanedicarboxylic acid synthesis and reaction conditions. Retrieved from [1]

  • Google Patents. (2011).[1] Method of producing 1-adamantane carboxylic acid (RU2412930C1).[1][2][4] Retrieved from

  • BenchChem. (2025).[1][5] Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. Retrieved from [1]

Sources

Technical Support Center: 3-Hydroxy-1-adamantanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxy-1-adamantanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification challenges associated with this unique molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of when synthesizing 3-Hydroxy-1-adamantanecarboxylate?

A1: The impurity profile of your 3-Hydroxy-1-adamantanecarboxylate is highly dependent on the synthetic route employed. However, some common impurities to anticipate are:

  • Unreacted Starting Material: If you are synthesizing from 1-adamantanecarboxylic acid, this will likely be a primary impurity.[1][2]

  • Isomeric Byproducts: Positional isomers, such as 2-hydroxy-1-adamantanecarboxylic acid and 4-hydroxy-1-adamantanecarboxylic acid, can be formed, though often in smaller quantities depending on the reaction conditions.[3]

  • Over-oxidation Products: In some synthetic pathways, dicarboxylic acid derivatives like 1,3-adamantanedicarboxylic acid can be formed.[1]

  • Solvents and Reagents: Residual solvents from the reaction or purification steps, as well as un-quenched reagents, can also be present.

Q2: What is the solubility profile of 3-Hydroxy-1-adamantanecarboxylate in common laboratory solvents?

A2: 3-Hydroxy-1-adamantanecarboxylate is a crystalline solid that is slightly soluble in methanol and DMSO.[4] For aqueous solutions, its solubility is low. To achieve higher concentrations, for example for in-vivo studies, co-solvent systems are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Solubility Data Summary

SolventSolubilityReference
DMSOSlightly Soluble[4]
MethanolSlightly Soluble[4]
Corn Oil≥ 2.5 mg/mL[5]
10% DMSO / 90% Saline with 20% SBE-β-CD≥ 2.5 mg/mL[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[5]

Q3: What are the recommended analytical techniques for assessing the purity of 3-Hydroxy-1-adamantanecarboxylate?

A3: A multi-pronged approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is a highly effective method for quantifying the purity of adamantane derivatives and separating them from closely related impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any organic impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify any unexpected adducts or byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for 3-Hydroxy-1-adamantanecarboxylate is typically in the range of 203-207 °C.[8][9]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 3-Hydroxy-1-adamantanecarboxylate.

Recrystallization Issues

Problem: "My recrystallized 3-Hydroxy-1-adamantanecarboxylate still shows significant impurities by HPLC, particularly the starting material, 1-adamantanecarboxylic acid."

Root Cause Analysis: The rigid, cage-like structure of adamantane derivatives can sometimes lead to co-crystallization, especially with structurally similar impurities like 1-adamantanecarboxylic acid. The solubility difference between your desired product and the impurity in the chosen solvent system may not be large enough for efficient separation in a single crystallization.

Troubleshooting Protocol:

  • Solvent System Optimization: A common and effective solvent system for the recrystallization of 3-Hydroxy-1-adamantanecarboxylate is a mixture of acetone and water (e.g., a 9:1 volume ratio).[1] If this is not providing adequate separation, consider exploring other solvent/anti-solvent combinations.

  • Acid-Base Extraction Pre-treatment: Before recrystallization, consider an acid-base extraction. This is a powerful technique for separating carboxylic acids from neutral or less acidic impurities.[10][11]

    • Step 1: Dissolve the crude product in an organic solvent like ethyl acetate.

    • Step 2: Extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The more acidic 3-Hydroxy-1-adamantanecarboxylate will preferentially move into the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities behind.

    • Step 3: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified product.

    • Step 4: Filter the precipitate, wash with cold water, and then proceed with your final recrystallization.

  • Slow Cooling: Ensure that your crystallization process involves slow cooling. This allows for the formation of more ordered crystals and can improve the exclusion of impurities from the crystal lattice.

Problem: "I am experiencing low recovery after recrystallization."

Root Cause Analysis: This can be due to several factors:

  • The solubility of your product in the mother liquor is too high, even at low temperatures.

  • You are using an excessive amount of solvent.

  • Premature crystallization is occurring, leading to loss of product during transfers.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Optimize Solvent Composition: Adjust the ratio of your solvent and anti-solvent. For an acetone/water system, you can experiment with slightly increasing the proportion of water (the anti-solvent) to decrease the solubility of your product at cold temperatures.

  • Controlled Cooling: After dissolving your compound, allow the solution to cool slowly to room temperature before placing it in an ice bath. This will maximize the yield of crystalline product.

  • Mother Liquor Analysis: Before discarding the mother liquor, analyze a small sample by TLC or HPLC to determine if a significant amount of your desired product remains. If so, you may be able to recover more material by concentrating the mother liquor and performing a second crystallization.

Chromatography Challenges

Problem: "I'm having difficulty separating 3-Hydroxy-1-adamantanecarboxylate from a closely eluting impurity using column chromatography."

Root Cause Analysis: Adamantane derivatives can be challenging to separate chromatographically due to their similar hydrophobic character. The choice of stationary and mobile phases is critical for achieving good resolution.

Troubleshooting Protocol:

  • Stationary Phase Selection: While silica gel is a common choice for normal-phase chromatography, for adamantane derivatives, reversed-phase chromatography on a C18-modified silica gel often provides superior selectivity.[6][7]

  • Mobile Phase Optimization:

    • For Reversed-Phase HPLC: A gradient elution using a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), is a good starting point. The acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

    • For Normal-Phase Column Chromatography: A solvent system of chloroform and ethanol (e.g., 10:1 v/v) has been reported for the TLC analysis of adamantane derivatives and could be adapted for column chromatography.[12] Experiment with different polarity modifiers and gradients to achieve the desired separation.

  • Loading Technique: Ensure you are not overloading the column. For challenging separations, a lower sample load will often result in better resolution. Dissolve your sample in a minimal amount of the mobile phase before loading.

Workflow for Chromatographic Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling cluster_final Final Product Isolation dissolve Dissolve crude product in minimal mobile phase filter Filter to remove particulates dissolve->filter load Load sample onto equilibrated column filter->load elute Elute with optimized mobile phase gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC or HPLC) collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent under reduced pressure pool->evaporate dry Dry under high vacuum evaporate->dry final_product final_product dry->final_product Pure Product

Caption: A typical workflow for the chromatographic purification of 3-Hydroxy-1-adamantanecarboxylate.

References

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF - ResearchGate. [Link]

  • Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. [Link]

  • US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google P
  • 3-Hydroxy-1-adamantanecarboxylic acid - High purity | EN - Georganics. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]

  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. [Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. [Link]

  • Synthesis of 3-Hydroxyadamantane-1-carboxylic acid: - PrepChem.com. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Adamantane - Wikipedia. [Link]

  • Recovery of carboxylic acids produced by fermentation - PubMed. [Link]

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid - ResearchGate. [Link]

  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides - ResearchGate. [Link]

  • EP1712542A1 - Adamantane derivatives and process for producing the same - Google P
  • US5387713A - Process for purification of carboxylic acids - Google P
  • Analytical Methods - RSC Publishing. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. [Link]

  • The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. [Link]

  • CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google P
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. [Link]

Sources

common pitfalls in the characterization of adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane Derivatives Characterization Status: Online | Specialist: Senior Application Scientist Ticket Queue: Priority Handling

Introduction: The "Diamondoid" Challenge

Welcome to the technical support hub for adamantane chemistry. You are likely here because your standard analytical workflows are failing. Adamantane (


) and its derivatives possess a rigid, diamondoid cage structure that imparts unique physicochemical properties: high symmetry, extreme lipophilicity, and a deceptive volatility (sublimation).

These traits create a "perfect storm" for characterization failures: signals disappear in MS, integrals are inaccurate in NMR, and crystals vanish from the microscope slide. This guide addresses these specific pitfalls with root-cause analysis and validated protocols.

Module 1: NMR Spectroscopy

Case Ticket #NMR-001: "My proton integration is consistently under-representing the cage protons."

The Pitfall: Relaxation Saturation

Adamantane derivatives are rigid. Unlike flexible alkyl chains that have efficient relaxation pathways via segmental motion, the adamantyl cage tumbles isotropically but often relaxes slowly.

  • Mechanism: The longitudinal relaxation time (

    
    ) for adamantyl protons/carbons can be significantly longer than standard organic molecules (often >3–5 seconds).
    
  • The Error: Standard 1H NMR parameters (typically

    
     = 1.0 s) are insufficient. The magnetization does not return to equilibrium between scans, leading to signal saturation. This causes the adamantyl peaks to integrate lower than expected relative to flexible substituents or solvent residuals.
    
Troubleshooting Protocol
  • Run a

    
     Inversion Recovery Experiment:  Do not guess. Measure the longest 
    
    
    
    in your molecule.[1]
  • Adjust Repetition Delay (

    
    ):  Set your relaxation delay to at least 
    
    
    
    for quantitative integration (99.3% recovery).
    • Standard:

      
       (Risk of 20-30% error).
      
    • Adamantane-Optimized:

      
       (Required for qNMR).
      
  • Symmetry Check: Remember that a mono-substituted adamantane (1-position) has

    
     symmetry. You will not see 15 protons; you will see distinct environments (e.g., 3 x CH2, 3 x CH2, 3 x CH).
    

Visualization: NMR Optimization Workflow

NMR_Workflow Start Issue: Low Integration on Adamantyl Peaks CheckT1 Step 1: Run Inversion Recovery Exp (T1) Start->CheckT1 Decision Is T1 > 2.0s? CheckT1->Decision Standard Standard Protocol (d1 = 1.0s) OK Decision->Standard No Modify Protocol Adjustment: Set d1 = 5 * T1 Decision->Modify Yes Result Result: Quantitative Integration (>99%) Modify->Result

Caption: Decision tree for correcting integration errors caused by slow relaxation times in rigid cage systems.

Module 2: Mass Spectrometry & Chromatography

Case Ticket #LCMS-042: "My sample is pure by NMR, but invisible on LC-MS."

The Pitfall: The Ionization & Detection Void
  • Ionization (MS): The adamantane cage is a "greasy ball" of hydrocarbons. It lacks sites for protonation or deprotonation. Electrospray Ionization (ESI), which relies on solution-phase acid/base chemistry, often fails completely for 1-halo or alkyl-adamantanes.

  • Detection (LC): Most adamantane derivatives lack a chromophore (conjugated

    
    -system). They are invisible to UV detectors at standard wavelengths (254 nm).
    
Troubleshooting Protocol

A. Detector Selection Guide

Detector Suitability Why?
UV/Vis (DAD) 🔴 Poor No absorbance >200nm. Requires derivatization (e.g., Fmoc-Cl).
RI (Refractive Index) 🟡 Fair Works, but incompatible with gradient elution.[2] Low sensitivity.
ELSD / CAD 🟢 Excellent "Universal" detection based on light scattering/aerosol charging.[3] Ideal for non-chromophoric cages.

| GC-FID | 🟢 Excellent | High carbon content gives strong signal. Watch for sublimation (see Module 3). |

B. MS Ionization Strategy Do not persist with ESI if you see no signal. Switch methods immediately.

  • APCI (Atmospheric Pressure Chemical Ionization): The preferred method. It uses a corona discharge to ionize the solvent/gas, which then transfers charge to the non-polar adamantane via gas-phase ion-molecule reactions.

  • APPI (Atmospheric Pressure Photoionization): Effective for highly non-polar derivatives (e.g., phenyl-adamantanes).

Visualization: Ionization Selection Matrix

MS_Selection Sample Adamantane Derivative Polarity Functional Group? Sample->Polarity AmineAcid Amine/Acid/Polar Polarity->AmineAcid Yes Hydrocarbon Halide/Alkyl/Ester Polarity->Hydrocarbon No ESI ESI (+/-) (Standard) AmineAcid->ESI APCI APCI (+) (Corona Discharge) Hydrocarbon->APCI Preferred APPI APPI / GC-MS (Harder Ionization) Hydrocarbon->APPI Alternative

Caption: Flowchart for selecting the correct mass spectrometry ionization source based on analyte polarity.

Module 3: Physical Properties & Handling

Case Ticket #PHYS-099: "My crystals degrade/disappear during X-ray data collection."

The Pitfall: Plasticity and Sublimation

Adamantane derivatives are notorious for forming "plastic crystals"—a phase where the center of mass is fixed, but the molecules rotate freely within the lattice.

  • Sublimation: The globular shape reduces intermolecular contact surface area (Van der Waals forces), leading to high vapor pressure even for solids. Samples can sublime inside a vacuum chamber (SEM/MALDI) or even from an open vial.

  • Disorder: At room temperature (RT), X-ray structures often show "smeared" electron density due to rotational disorder, making structure solution impossible.

Troubleshooting Protocol
  • For Thermal Analysis (DSC/TGA):

    • Issue: Endotherms look broad or mass loss begins immediately.

    • Fix: Use hermetically sealed pans (aluminum or gold) to suppress sublimation. Do not use pinhole lids.

  • For X-ray Crystallography:

    • Issue: High R-factors, disordered atoms.

    • Fix:Cool it down. Collect data at 100 K (liquid nitrogen stream). This "freezes out" the rotational disorder, locking the cage into an ordered lattice (often triggering a phase transition from cubic to tetragonal/monoclinic).

References

  • Perlovich, G. L., et al. (2016).[4] "Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents." Physical Chemistry Chemical Physics, 18(13), 9281-94.[4]

    • Relevance: Authoritative data on sublimation thermodynamics and solubility issues.
  • Sturniolo, S., et al. (2023). "Revisiting the Van Vleck second moment for characterizing molecular motion in organic solids." ResearchGate/Journal of Magnetic Resonance.

    • Relevance: Discusses NMR relaxation and molecular motion in adamantane solids.
  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

    • Relevance: Validates the use of evaporative detectors (CAD/ELSD) for non-chromophoric compounds.
  • AxisPharm. (2025). "Electrospray and APCI Mass Analysis: Quick Comparison."

    • Relevance: Technical comparison of ionization techniques (ESI vs. APCI) for non-polar molecules.
  • Cambridge Structural Database (CSD). "Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals." ACS Publications.

    • Relevance: Detailed crystallographic analysis of rotational disorder and phase transitions in adamantane deriv

Sources

Validation & Comparative

The Adamantane Scaffold: A Comparative Analysis of its Derivatives in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The rigid, tricyclic hydrocarbon cage of adamantane has provided a unique and enduring scaffold in the landscape of antiviral drug discovery.[1] First gaining prominence with the development of amantadine and rimantadine for influenza A, the adamantane moiety's favorable pharmacokinetic properties and synthetic tractability have continued to inspire the design of novel antiviral agents against a widening spectrum of viral pathogens.[1][2] This guide offers a comparative analysis of adamantane derivatives in antiviral research, delving into their mechanisms of action, spectrum of activity, the ever-present challenge of viral resistance, and the promising frontiers of next-generation compounds.

First-Generation Adamantanes: The M2 Ion Channel Blockers and the Rise of Resistance

Amantadine and its α-methyl derivative, rimantadine, were the first licensed antiviral drugs targeting influenza A virus.[2][3][4] Their mechanism of action is the specific blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[1][3][5][6]

Mechanism of Action: Inhibiting Viral Uncoating

The influenza A virus enters the host cell via endocytosis. For the viral genetic material to be released into the cytoplasm, a process known as uncoating, the interior of the virion must be acidified. This is accomplished by the M2 protein, which forms a tetrameric channel that allows protons to flow from the acidic endosome into the viral particle.[1][3] Amantadine and rimantadine bind to the lumen of the M2 channel, physically obstructing the passage of protons.[3] This inhibition of acidification prevents the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), effectively trapping the viral genome within the endosome and halting replication at an early stage.[3]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_virion Influenza A Virion Virion Virion M2_Channel M2 Proton Channel RNP Viral RNP M2_Channel->RNP Acidification Uncoating_Blocked Viral Uncoating Blocked RNP->Uncoating_Blocked H+ Protons (H+) H+->M2_Channel Influx Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blocks

Caption: Inhibition of the Influenza A M2 proton channel by first-generation adamantane derivatives.

The Challenge of Resistance

The clinical utility of amantadine and rimantadine has been severely compromised by the rapid emergence of resistant influenza A strains.[2][7][8][9] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[7][10][11] These mutations alter the drug-binding site within the channel, preventing the adamantane derivatives from effectively blocking proton translocation.[4][11] Worryingly, these resistant viruses show no significant loss of fitness and can be readily transmitted.[7] As of the mid-2000s, adamantane resistance in circulating influenza A viruses, particularly the H3N2 subtype, had reached alarmingly high levels, leading to recommendations against their use for treatment or prophylaxis.[7][8][9]

The Next Wave: Adamantane Derivatives Against Resistant Influenza and Beyond

The challenge of adamantane resistance has fueled the development of a new generation of derivatives designed to overcome this limitation and to broaden the antiviral spectrum.

Novel Derivatives Targeting Resistant Influenza A

Researchers have explored various chemical modifications of the adamantane scaffold to create compounds effective against resistant influenza strains. These strategies include the synthesis of adamantane-substituted heterocycles and the conjugation of adamantane with other chemical moieties.

A series of (R)- and (S)-isomers of adamantane-substituted 1,3-oxazinan-2-one and piperidine-2,4-dione have demonstrated potent activity against rimantadine-resistant strains of influenza A virus.[10][12] In a mouse model infected with the rimantadine-resistant A/California/04/2009 (H1N1) virus, oral treatment with these compounds provided significant protection, increased survival rates, and inhibited viral titers in the lungs, outperforming rimantadine at the same dosage.[10] Notably, no resistance to these new derivatives emerged during the course of the in vivo study.[10]

Other approaches have involved the synthesis of adamantane derivatives incorporating amino acid residues.[13][14] For instance, some synthesized compounds with histidine, serine, and lipoic acid have been shown to inhibit rimantadine-resistant influenza A (H1N1) pdm09 strains.[13] The rationale behind this approach is that the adamantane core can act as a membranotropic carrier, delivering the functional groups to the M2 protein and restoring inhibitory activity.[14] A study focusing on adamantane-based amino acid derivatives found that the presence of an L-tryptophan residue was crucial for potent inhibition of resistant H1N1pdm09 strains, with one derivative exhibiting an IC50 of 0.5 µg/mL.[15]

Interestingly, some newer amantadine analogs with bulky lipophilic additions have been found to inhibit M2S31N-containing viruses through mechanisms that do not involve the direct blockade of M2 proton currents.[16] These alternative mechanisms include the disruption of viral entry and the interference with the colocalization of M2 and M1 proteins, which is essential for viral assembly and budding.[16] This suggests that the adamantane scaffold can be leveraged to target multiple stages of the viral life cycle.

Table 1: Comparative Antiviral Activity of Adamantane Derivatives Against Influenza A

Compound ClassVirus Strain(s)In Vitro Activity (IC50)In Vivo EfficacyReference(s)
First-Generation
AmantadineInfluenza A (sensitive)~1 µg/mLEffective for prophylaxis and treatment[17][18]
RimantadineInfluenza A (sensitive)Up to 10x more active than amantadineComparable prophylactic efficacy to amantadine with better tolerability[3][18]
Next-Generation
(R)-6-Adamantane-derivatives of 1,3-oxazinan-2-one and piperidine-2,4-dioneA/California/04/2009 (H1N1) (rimantadine-resistant)Potent in vitro inhibition60-100% protection in mice, superior to rimantadine[10]
Adamantane derivatives with L-tryptophanH1N1pdm09 (resistant)0.5 µg/mLNot reported[15]
Spiro[adamantane-2,2'-piperidine]M2S31N-containing IAV5-fold lower than rimantadineTolerated in mice[16]
Adamantane Derivatives in HIV Research

The lipophilic nature of the adamantane cage has also been exploited in the design of inhibitors against the Human Immunodeficiency Virus (HIV). While amantadine and rimantadine themselves are not effective against HIV, novel adamantane-containing compounds have shown promise by targeting different aspects of the HIV life cycle.[19][20]

One approach has been the development of polymeric adamantane analogues, where an adamantane derivative is chemically linked to a water-soluble polyanionic carrier.[19][21] These compounds have been shown to inhibit HIV-1 infection in various cell lines by likely interfering with early steps of replication, such as viral entry.[19][21] The proposed mechanism involves the membranotropic properties of these polymers, which direct the compound to the plasma membrane of susceptible cells.[21]

Another strategy has focused on designing adamantane-derived HIV-1 protease inhibitors.[22] The adamantyl group serves as a lipophilic P1 ligand, aiming to improve hydrophobic interactions within the S1 binding site of the protease.[22] Several of these inhibitors have displayed potent enzymatic inhibitory activity.[22]

Table 2: Antiviral Activity of Adamantane Derivatives Against HIV-1

Compound ClassTargetIn Vitro Activity (IC50)Proposed MechanismReference(s)
Polymeric Adamantane AnaloguesEarly replication steps (e.g., entry)2-6 µg/mL (for HIV-1)Membranotropic; interferes with viral/cellular membranes[19][21]
Adamantane-derived Protease InhibitorsHIV-1 ProteasePotent enzymatic inhibitionBinds to the S1 pocket of the protease[22]
Adamantane Derivatives Targeting Hepatitis C Virus (HCV)

The p7 protein of the Hepatitis C virus (HCV) forms an ion channel that is essential for viral replication, making it an attractive drug target.[23] Adamantane derivatives, including amantadine, have been investigated for their ability to inhibit HCV, potentially by targeting the p7 channel.[23] However, the efficacy of amantadine against HCV has been variable in clinical settings.[24]

More recent research has explored novel adamantane-based compounds. For example, 1-boraadamantaneamine derivatives have been synthesized and evaluated for their potential to bind to the CD81 protein, a host cell receptor involved in HCV entry.[25][26] Some of these compounds have shown a dose-dependent, astrocyte-selective antiproliferative activity, suggesting they may act by binding to and activating CD81, which could in turn prevent or treat HCV infection.[25][26]

Broadening the Spectrum: Adamantanes Against Other Viruses

The antiviral potential of adamantane derivatives extends beyond influenza, HIV, and HCV. Studies have explored their activity against a range of other viruses:

  • Coronaviruses: Some in vitro and preclinical studies suggest that adamantanes like amantadine and rimantadine may have activity against coronaviruses, including SARS-CoV-2.[27] Proposed mechanisms include blocking the viral E protein ion channel and down-regulating the host cell protease Cathepsin L, which is necessary for viral entry.[27]

  • Hepatitis A Virus (HAV): Amantadine and rimantadine have been shown to inhibit HAV replication in cell culture.[28] The mechanism appears to be, at least in part, through the enhancement of autophagy, a cellular degradation process that can have antiviral effects.[28]

  • Poxviruses: A series of adamantane-containing compounds have been synthesized and tested against vaccinia, cowpox, and mousepox viruses.[29][30] Several of these derivatives were found to inhibit vaccinia virus replication with IC50 concentrations in the sub-micromolar range.[29][30]

Experimental Protocols: A Guide to Antiviral Assays

The evaluation of antiviral activity for adamantane derivatives relies on a variety of in vitro and in vivo assays. Below is a detailed protocol for a standard plaque reduction assay, a common method for quantifying the inhibition of viral replication.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free cell culture medium.

  • Viral Infection:

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units (PFU) per well) in the presence of the various concentrations of the test compound or a vehicle control.

    • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cell monolayer with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay Start Start Seed_Cells Seed Host Cells in 6-well Plates Start->Seed_Cells Confluent_Monolayer Incubate to form Confluent Monolayer Seed_Cells->Confluent_Monolayer Infect_Cells Infect Cells with Virus + Compound/Control Confluent_Monolayer->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Adamantane Derivative Prepare_Compounds->Infect_Cells Adsorption Allow Virus Adsorption (1 hour, 37°C) Infect_Cells->Adsorption Overlay Add Semi-Solid Overlay with Compound Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation (2-3 days) Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.

Conclusion and Future Directions

The adamantane scaffold, despite the resistance challenges faced by its first-generation derivatives, remains a highly valuable platform in the quest for new antiviral therapies. The chemical versatility of adamantane allows for the design of novel compounds that can overcome existing resistance mechanisms and target a broader range of viral pathogens. Current research is focused on several key areas:

  • Multi-target Inhibitors: Designing adamantane derivatives that can simultaneously interact with multiple viral or host targets to increase efficacy and reduce the likelihood of resistance.[2]

  • Hybrid Molecules: Conjugating the adamantane moiety with other known antiviral pharmacophores to create hybrid molecules with synergistic activity.

  • Targeting Host Factors: Shifting the focus from viral proteins to essential host factors involved in the viral life cycle, which may present a higher barrier to resistance.

  • Computational Approaches: Utilizing molecular modeling and in silico screening to rationally design and identify new adamantane derivatives with improved binding affinity and pharmacokinetic properties.[2]

The journey of adamantane in antiviral research, from the groundbreaking discovery of amantadine to the sophisticated design of next-generation derivatives, underscores the enduring power of medicinal chemistry to combat viral diseases. As our understanding of virology and drug design deepens, the "lipophilic bullet" of adamantane will undoubtedly continue to hit new and important targets in the ongoing fight against viral infections.

References

  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry. [Link]

  • Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. (2021). Acta Naturae. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021). Pharmaceuticals. [Link]

  • Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. (1998). AIDS Research and Human Retroviruses. [Link]

  • How to overcome resistance of influenza A viruses against adamantane derivatives. (1995). Antiviral Research. [Link]

  • Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008). (2009). The Canadian Journal of Infectious Diseases & Medical Microbiology. [Link]

  • High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. (2006). MMWR. Morbidity and Mortality Weekly Report. [Link]

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (1980). Arzneimittel-Forschung. [Link]

  • Resistance to anti-influenza drugs: adamantanes and neuraminidase inhibitors. (2006). Expert Review of Anti-infective Therapy. [Link]

  • [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. (2014). Voprosy Virusologii. [Link]

  • 'Alarming' Adamantane Resistance Threatens Influenza Control. (2006). MDEdge. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). Molecules. [Link]

  • Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy. (2022). Journal of Virology. [Link]

  • Antiviral Drug Resistance among Influenza Viruses. (2016). Centers for Disease Control and Prevention. [Link]

  • Resistant Influenza A Treatment: Adamantane and Boron Clusters. (2026). Omnicuris. [Link]

  • Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. (1987). The Annals of Pharmacotherapy. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. (2024). bioRxiv. [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (2000). Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Compounds Combining Adamantanamine and Monoterpene Fragments and their Antiviral Activity Against Influenza Virus A(H1N1)pdm09. (2013). Bentham Science Publishers. [Link]

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1-Boraadamantaneamine Derivatives with Selective Astrocyte vs C6 Glioma Antiproliferative Activity. A Novel Class of Anti-Hepatitis C Agents with Potential to Bind CD81. (2003). Journal of Medicinal Chemistry. [Link]

  • Polymeric adamantane analogues. (1999).
  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of 1-boraadamantaneamine derivatives with selective astrocyte vs C6 glioma antiproliferative activity. A novel class of anti-hepatitis C agents with potential to bind CD81. (2003). Journal of Medicinal Chemistry. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [Link]

  • Antiviral activity of adamantane derivatives against respiratory syncytial virus. (2022). Voprosy Virusologii. [Link]

  • In Depth Analysis on the Binding Sites of Adamantane Derivatives in HCV (Hepatitis C Virus) p7 Channel Based on the NMR Structure. (2014). PLoS ONE. [Link]

  • New treatment strategies for hepatitis C infection. (2015). World Journal of Gastroenterology. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]

Sources

Comprehensive Spectroscopic Validation Guide: 3-Hydroxy-1-adamantanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Compound: 3-Hydroxy-1-adamantanecarboxylate (CAS: 42711-75-1) Primary Application: Pharmaceutical Intermediate (e.g., DPP-4 inhibitors like Saxagliptin)

Executive Summary

Validating the structure of 3-Hydroxy-1-adamantanecarboxylate presents unique challenges due to the rigid, aliphatic nature of the adamantane cage and the absence of UV-active chromophores. Unlike aromatic intermediates, this compound cannot be reliably characterized by standard HPLC-UV methods alone.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) in validating the regiochemistry of the 1,3-disubstitution pattern. While NMR serves as the definitive structural proof, GC-MS (via derivatization) is superior for impurity profiling, specifically for detecting unreacted 1-adamantanecarboxylic acid or over-oxidized diol byproducts.

Strategic Overview: The Adamantane Challenge

The adamantane scaffold is highly symmetric. Introducing substituents at the bridgehead positions (C1 and C3) lowers this symmetry from


 (adamantane) to 

(1,3-disubstituted).

Key Analytical Hurdles:

  • Lack of Chromophores: The molecule is "invisible" to standard UV detectors (254 nm), requiring Refractive Index (RI), ELSD, or MS detection.

  • Solubility: The dual polarity (hydrophilic -COOH/-OH and lipophilic cage) necessitates specific solvent choices (e.g., DMSO-d6) for clear resolution.

  • Isomer Differentiation: Distinguishing the 1,3-isomer (bridgehead-bridgehead) from the 1,2-isomer (bridgehead-bridge) or 1,4-isomer requires precise coupling constant analysis.

Comparative Guide: Technique Performance

The following table compares analytical techniques based on their ability to resolve the specific structural features of 3-Hydroxy-1-adamantanecarboxylate.

Feature1H/13C NMR GC-MS (Derivatized) FTIR HPLC-UV
Primary Utility Definitive Structure Proof Impurity/Trace AnalysisFunctional Group CheckNot Recommended
Regiochemistry High (Distinguishes 1,3 vs 1,2)Low (Fragmentation similar)LowN/A
Sensitivity Moderate (mg scale)High (ng scale)LowVery Low
Sample Prep Dissolution (DMSO-d6)Derivatization (TMS)KBr Pellet / ATRDissolution
Key Marker Chemical shift of C3-OHMolecular Ion (

)
C=O vs O-H stretchN/A
Cost/Run MediumMediumLowLow

Deep Dive: NMR Spectroscopy (The Gold Standard)

NMR is the only technique capable of unambiguously confirming the 1,3-substitution pattern. The symmetry of the adamantane cage simplifies the spectrum, but the specific shifts of the hydroxylated carbon are diagnostic.

Experimental Protocol: NMR Acquisition
  • Solvent: Use DMSO-d6 .

    • Why? CDCl3 may not fully solubilize the compound due to the polar carboxylic acid group, leading to broad peaks. DMSO-d6 also slows proton exchange, potentially allowing the observation of the alcohol -OH proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition:

    • 1H NMR: 16 scans minimum.

    • 13C NMR: 512 scans minimum (quaternary carbons at C1 and C3 have long relaxation times).

Data Interpretation & Validation Criteria

1H NMR (400 MHz, DMSO-d6):

  • 
     12.0 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH). Absence indicates salt form.
    
  • 
     4.4–4.6 ppm (s, 1H):  Alcohol hydroxyl (-OH). Visible only in dry DMSO; disappears with 
    
    
    
    shake.
  • 
     2.1–2.2 ppm (m, 2H):  Protons at C2 (between the two substituents). This "bridge" signal is distinct from the other cage protons.
    
  • 
     1.4–1.8 ppm (m, 12H):  Remaining adamantane cage protons.
    

13C NMR (100 MHz, DMSO-d6):

  • 
     177.5 ppm:  Carbonyl carbon (-COOH).
    
  • 
     69.5 ppm:  Quaternary carbon attached to -OH (C3). Critical for proving hydroxylation.
    
  • 
     42.0 ppm:  Quaternary carbon attached to -COOH (C1).
    
  • 
     30–45 ppm:  Methylene carbons of the cage.
    

Validation Check: If you observe a peak at


 178 ppm  but NO peak at 

~70 ppm
, you likely have the starting material (1-adamantanecarboxylic acid).

Secondary Validation: Mass Spectrometry (GC-MS)

Direct injection of 3-Hydroxy-1-adamantanecarboxylate into a GC is ill-advised due to the polarity of the carboxyl and hydroxyl groups, which leads to peak tailing and thermal degradation. Silylation is mandatory.

Experimental Protocol: TMS Derivatization
  • Preparation: Dissolve 2 mg of sample in 100

    
    L of dry pyridine.
    
  • Derivatization: Add 100

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubation: Heat at 60°C for 30 minutes.

    • Mechanism:[1] Converts -COOH to -COOTMS and -OH to -OTMS.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:50).
    
Interpretation
  • Parent Peak: The molecular weight of the di-TMS derivative is:

    • Base MW (196) - 2H (2) + 2 TMS groups (144) = 338 m/z .

  • Fragmentation: Look for the characteristic loss of a methyl group from the TMS (

    
    ) at m/z 323 .
    
  • Impurity Flag: A peak at m/z 252 suggests the mono-TMS derivative of the starting material (1-adamantanecarboxylic acid), indicating incomplete reaction or impure starting material.

Visualization: Validation Workflows

Diagram 1: Structural Validation Workflow

This flowchart outlines the logical progression from crude synthesis to final structural confirmation.

ValidationWorkflow Sample Crude Sample (3-Hydroxy-1-adamantanecarboxylate) Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility FTIR FTIR Analysis (Rapid Screen) Solubility->FTIR NMR 1H & 13C NMR (DMSO-d6) FTIR->NMR Decision C3-OH Signal Present? NMR->Decision GCMS Derivatization (BSTFA) -> GC-MS Decision->GCMS Yes (Confirms Regio) Rejection REJECT (Start Material/Isomer) Decision->Rejection No (Missing ~70ppm signal) Valid VALIDATED Structure Confirmed GCMS->Valid Purity > 98%

Caption: Step-by-step spectroscopic workflow for validating 3-Hydroxy-1-adamantanecarboxylate.

Diagram 2: Impurity Differentiation Matrix

How to distinguish the target molecule from its most common contaminants using spectral data.

DecisionMatrix Start Unknown Adamantane Derivative CheckOH Check FTIR/NMR: Is -OH present? Start->CheckOH NoOH Impurity: 1-Adamantanecarboxylic Acid (Precursor) CheckOH->NoOH No Broad OH Stretch No ~70ppm 13C Signal YesOH Check 13C NMR: Number of Quaternary Carbons? CheckOH->YesOH OH Present OneQuat Impurity: 1-Adamantanol (Decarboxylated) YesOH->OneQuat 1 Quat C (~68ppm) Missing ~177ppm C=O TwoQuat Target: 3-Hydroxy-1-adamantanecarboxylate YesOH->TwoQuat 2 Quat C (~69ppm & ~177ppm)

Caption: Logic gate for distinguishing the target compound from precursor (acid) and degradation product (alcohol).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Hydroxyadamantane-1-carboxylic acid.[2] Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Hydroxylated Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has proven to be an exceptionally versatile building block in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to derivatives with a wide spectrum of biological activities, from antiviral to neuroprotective and anti-diabetic agents.[1][2] The introduction of hydroxyl groups, either through synthesis or as a result of metabolism, can significantly modulate the physicochemical properties and biological targets of these derivatives. This guide provides a comparative analysis of the biological activities of key hydroxylated adamantane derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers and drug development professionals.

Antiviral Activity: Beyond the M2 Channel

The first generation of adamantane-based drugs, amantadine and rimantadine, were mainstays in the treatment and prophylaxis of Influenza A.[1] Their mechanism relies on blocking the M2 proton channel, an essential component for viral uncoating within the host cell. However, the rise of resistant strains has largely rendered these drugs obsolete.[1] Research has now shifted towards new derivatives, including hydroxylated structures, that can overcome this resistance.

Mechanism of Action: M2 Proton Channel Inhibition

Amantadine and its α-methyl derivative, rimantadine, function by physically obstructing the pore of the M2 ion channel in the influenza A virus. This channel is crucial for acidifying the viral core, a step necessary to release the viral ribonucleoprotein (vRNP) complex into the cytoplasm for replication. By blocking this proton flow, these drugs halt the infection at an early stage.

Comparative Antiviral Potency

While amantadine and rimantadine are not hydroxylated, studies on novel hydroxylated adamantane derivatives reveal a promising strategy to combat drug-resistant influenza strains. For instance, synthetic 4-hydroxy-substituted adamantyl-piperidines have been tested against rimantadine-resistant S31N mutated influenza A strains.

CompoundVirus StrainIC₅₀ (µM)Reference
RimantadineA/California/7/2009(H1N1)pdm09> 40.0[3]
(2R,4S)-4-hydroxy-adamantyl-piperidine (13) A/California/7/2009(H1N1)pdm0918.4[3]
(2R,4S)-4-hydroxy-adamantyl-piperidine (13) A/IIV-Orenburg/29-L/2016(H1N1)pdm0917.6[3]
(2S,4R)-4-hydroxy-adamantyl-piperidine (13) A/IIV-Orenburg/29-L/2016(H1N1)pdm0926.9[3]
AmantadineSARS-CoV-2120-130[4]
RimantadineSARS-CoV-230-40[4]

As shown in the table, hydroxylated piperidine derivatives of adamantane show moderate but significant activity against influenza strains that are completely resistant to rimantadine.[3] Interestingly, the stereochemistry of the hydroxyl group influences potency, with the (2R,4S) enantiomer being more active.[3] This highlights the importance of the precise spatial arrangement of the hydroxyl group for interaction with the biological target.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT assay is the gold standard for quantifying the ability of an antibody or drug to neutralize a virus and prevent infection of cultured cells.[5][6]

Objective: To determine the concentration of an adamantane derivative required to reduce the number of virus-induced plaques by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 48-well plates and incubate for 24 hours to allow for cell adhesion.[7]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound (e.g., hydroxylated adamantane derivative) in a serum-free cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a known quantity of virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to bind to the virus.[8]

  • Infection: Remove the culture medium from the MDCK cells and add the virus-compound mixture to the cell monolayer. Incubate for 1 hour to allow for viral entry.

  • Overlay Application: Remove the inoculum and add a semi-solid overlay medium (e.g., containing Avicel or carboxymethylcellulose). This restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.[7][8]

  • Incubation: Incubate the plates at 35°C in a CO₂ incubator for 18-72 hours, depending on the virus, to allow for plaque formation.[7]

  • Plaque Visualization: Fix the cells with a solution like 4% formalin. The plaques can then be visualized by staining the cell monolayer (e.g., with crystal violet) or through immunostaining targeting a viral protein like nucleoprotein (NP).[7][8]

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control wells.[6]

M2_Inhibition cluster_virus Influenza A Virus Virion Virion Core (vRNP) vRNP Release vRNP Release (Replication) Virion->vRNP Release Uncoating M2_channel M2 Proton Channel M2_channel->Virion Proton Influx H_ions Protons (H+) H_ions->M2_channel Acidification Adamantane Adamantane Derivative Adamantane->M2_channel BLOCKS

Caption: M2 Proton Channel Inhibition by Adamantane Derivatives.

Neuroprotective Activity: Shifting Away from the NMDA Receptor

Memantine, an aminoadamantane, is a well-established drug for treating moderate-to-severe Alzheimer's disease. Its neuroprotective effects are primarily attributed to its action as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] However, recent research on hydroxylated adamantane derivatives reveals alternative pathways to neuroprotection that may offer different therapeutic advantages.

Comparative Mechanisms of Neuroprotection

A compelling comparison can be drawn between memantine and the experimental compound 5-hydroxyadamantane-2-one . While both are neuroprotective, their mechanisms diverge significantly.

  • Memantine (NMDA Receptor Antagonist): In pathological states, excessive glutamate leads to overstimulation of NMDA receptors, causing a prolonged influx of Ca²⁺ ions. This excitotoxicity results in neuronal damage and death. Memantine blocks the NMDA receptor channel only when it is excessively open, thus preventing toxic levels of Ca²⁺ influx without interfering with normal synaptic transmission required for learning and memory.[9]

  • 5-hydroxyadamantane-2-one (Non-NMDA Mechanism): In stark contrast, studies have shown that 5-hydroxyadamantane-2-on does not block NMDA receptors.[10] Instead, its neuroprotective and cerebrovascular effects in models of brain ischemia are linked to the GABA-ergic system .[10] This compound was found to enhance cerebral blood flow specifically in ischemic brain tissue, an effect that was abolished by the GABA-A receptor antagonist bicuculline.[10] This suggests it may protect neurons by improving blood supply and potentially modulating inhibitory neurotransmission, rather than by blocking excitotoxicity directly at the glutamate receptor.

This mechanistic divergence is critical. While memantine targets the consequences of ischemia (excitotoxicity), 5-hydroxyadamantane-2-one appears to counteract ischemia itself by improving blood flow, a potentially more upstream intervention.[10][11]

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This assay determines a compound's ability to bind to the NMDA receptor by measuring its displacement of a known radiolabeled ligand.[12]

Objective: To quantify the binding affinity (Kᵢ) of an adamantane derivative for the NMDA receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) in an ice-cold buffer and centrifuge to isolate the cell membranes, which are rich in NMDA receptors.

  • Assay Setup: In a 96-well plate, combine the brain membranes with a radioligand specific for the NMDA receptor channel, such as MK-801.[12][13]

  • Competitive Binding: Add varying concentrations of the test compound (e.g., memantine or 5-hydroxyadamantane-2-one). Include a control for non-specific binding using a high concentration of a known non-radioactive ligand.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), from which the inhibitor constant (Kᵢ) can be derived.

Neuroprotection_Mechanisms cluster_Memantine Memantine (Amino-Adamantane) cluster_Hydroxylated 5-hydroxyadamantane-2-one Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Memantine Memantine Memantine->NMDA_R BLOCKS Ischemia Brain Ischemia GABA_Sys GABA-ergic System Ischemia->GABA_Sys Vasodilation Vasodilation GABA_Sys->Vasodilation Blood_Flow ↑ Cerebral Blood Flow Vasodilation->Blood_Flow Neuroprotection Neuroprotection Blood_Flow->Neuroprotection Hydroxy_Ad 5-hydroxy-Ad-2-one Hydroxy_Ad->GABA_Sys MODULATES

Caption: Contrasting Neuroprotective Mechanisms.

Anti-Diabetic Activity: Potent and Selective DPP-4 Inhibition

The introduction of a hydroxylated cyanopyrrolidine moiety to the adamantane core led to the development of highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Saxagliptin. These drugs, known as "gliptins," are a major class of oral therapies for type 2 diabetes mellitus.[14]

Mechanism of Action: DPP-4 Inhibition

In response to food intake, the gut releases incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] These hormones stimulate the pancreas to release insulin in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades these incretins, limiting their action. By inhibiting DPP-4, adamantane derivatives like Saxagliptin prolong the activity of GLP-1 and GIP, leading to enhanced insulin secretion, reduced glucagon production, and improved glycemic control.[15][16]

Comparative Potency of DPP-4 Inhibitors

Saxagliptin, which contains a key hydroxyl group, is a highly potent DPP-4 inhibitor. It forms a covalent, yet reversible, bond with the active site of the enzyme. Studies comparing it with other gliptins show its high potency.

CompoundTargetIC₅₀Reference
Saxagliptin DPP-4~1.3 nM[17]
5-hydroxy Saxagliptin (Metabolite) DPP-4~2.6 nM[17]
VildagliptinDPP-4~15 nM[17]
SitagliptinDPP-4~26 nM[17]

Note: IC₅₀ values can vary based on assay conditions.

The data indicates that saxagliptin is approximately 10-fold more potent than vildagliptin and 20-fold more potent than sitagliptin in vitro.[17] Its active metabolite, 5-hydroxy saxagliptin, which is also hydroxylated, retains significant potency, contributing to the drug's overall efficacy.[17] Furthermore, ex vivo studies in patients with type 2 diabetes show that once-daily sitagliptin and twice-daily vildagliptin provide sustained, high levels of DPP-4 inhibition (approx. 90%) throughout a 24-hour period, while once-daily saxagliptin provides a trough inhibition level of about 75%.[18]

Experimental Protocol: DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This assay measures the activity of DPP-4 by detecting the cleavage of a fluorogenic substrate.

Objective: To determine the IC₅₀ of an adamantane derivative for DPP-4 inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human DPP-4 enzyme, and the fluorogenic substrate (e.g., H-Gly-Pro-AMC).[9] Prepare serial dilutions of the test inhibitor (e.g., Saxagliptin).

  • Reaction Setup: In a 96-well black plate, add the DPP-4 enzyme to wells containing either the test inhibitor at various concentrations, a positive control inhibitor (like Sitagliptin), or buffer alone (for 100% activity control).[19][20]

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over 30-60 minutes at 37°C.[9][20] The rate of increase in fluorescence is proportional to DPP-4 activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Anticancer Activity: Targeting Inflammatory Pathways

The lipophilicity of the adamantane cage makes it an excellent scaffold for designing molecules that can interact with various biological targets, including those implicated in cancer. Adamantane derivatives have shown promise as cytotoxic agents against a range of cancer cell lines.[2][14]

Mechanism of Action and Cytotoxicity

Adamantane-containing dihydropyrimidine derivatives have demonstrated significant cytotoxic effects against human non-small cell lung cancer (A-549) cells.[15] The mechanism appears to involve the induction of apoptosis, or programmed cell death.[15]

Comparative Anticancer Potency

The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

CompoundCell LineIC₅₀ (µg/mL)Reference
Adamantane-dihydropyrimidine (IIb) A-549 (Lung Cancer)1.03[15]
Adamantane-dihydropyrimidine (IIj) A-549 (Lung Cancer)8.36[15]
Adamantane-dihydropyrimidine (IId) A-549 (Lung Cancer)10.38[15]
Doxorubicin (Reference Drug)A-549 (Lung Cancer)0.04
Adamantane-thiazolidine (4a) A-549 (Lung Cancer)11.08

The data shows that specific adamantane derivatives can exhibit potent cytotoxicity, with IC₅₀ values in the low microgram per milliliter range.[15] Compound IIb , which features a methyl group at the ortho position of a phenyl ring, was particularly effective against the A-549 lung cancer cell line.[15] While not as potent as the conventional chemotherapy drug doxorubicin, these compounds represent promising leads for further development.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]

Objective: To determine the IC₅₀ of an adamantane derivative against a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow them to attach.[22]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[21][22]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Adamantane Derivative (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E Viable Cells: Yellow MTT → Purple Formazan D->E F 5. Add Solubilizing Agent (e.g., DMSO) E->F G 6. Measure Absorbance (~570 nm) F->G H 7. Calculate IC50 Value G->H

Sources

The Adamantane Scaffold: A Comparative Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, three-dimensional structure of adamantane has long captured the attention of medicinal chemists. Its unique lipophilic properties and stable cage-like framework make it an attractive scaffold for the design of novel therapeutic agents. In the realm of oncology, a burgeoning body of research highlights the significant potential of adamantane-based compounds to combat various malignancies. This guide provides a comparative analysis of different classes of adamantane derivatives, delving into their cytotoxic effects, mechanisms of action, and preclinical efficacy. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of cancer research.

The Rationale for Adamantane in Anticancer Drug Design

The incorporation of an adamantane moiety into a molecular structure can profoundly influence its pharmacological properties. The bulky and highly lipophilic nature of the adamantane cage enhances the ability of compounds to penetrate cell membranes, a crucial step in reaching intracellular targets.[1][2] This property can lead to increased bioavailability and cellular uptake of the drug. Furthermore, the rigid adamantane scaffold can orient pharmacophoric groups in a precise three-dimensional arrangement, facilitating optimal interactions with the binding sites of biological targets such as enzymes and receptors.[3] This can lead to improved potency and selectivity.

Comparative In Vitro Cytotoxicity of Adamantane Derivatives

A diverse array of adamantane-containing compounds has been synthesized and evaluated for their anticancer activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The following tables summarize the in vitro cytotoxic activities of several prominent classes of adamantane derivatives.

Adamantyl Isothiourea Derivatives

Adamantane-linked isothiourea derivatives have demonstrated significant cytotoxic effects, particularly against hepatocellular carcinoma.[4][5]

CompoundTarget Cell LineIC50 (µM)
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[4]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[4]
4-bromobenzyl analogue 2PC-3 (Prostate Cancer)< 25[4]
4-bromobenzyl analogue 2HepG-2 (Hepatocellular Carcinoma)< 25[4]
4-bromobenzyl analogue 2MCF-7 (Breast Cancer)< 25[4]
4-bromobenzyl analogue 2HeLa (Cervical Cancer)< 25[4]
4-bromobenzyl analogue 2HCT-116 (Colorectal Carcinoma)25-50[4]
Diaminophenyladamantane Derivatives

Diaminophenyladamantane derivatives have shown potent growth inhibitory effects across a broad spectrum of cancer cell lines, with some compounds exhibiting sub-micromolar activity.[6]

CompoundTarget Cell LineIC50 (µM)
2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon Cancer)0.1[6]
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon Cancer)0.01[6]
2,2-bis(4-aminophenyl)adamantaneSF-295 (CNS Cancer)0.059[6]
2,2-bis(4-aminophenyl)adamantaneNCI/ADR-RES (Breast Cancer)0.079[6]
Adamantane-Containing Dihydropyrimidine (DHPM) Derivatives

These compounds have shown notable activity against non-small cell lung cancer cells.[1][7]

CompoundTarget Cell LineIC50 (µg/mL)
DHPM Derivative IIbA-549 (Non-small cell lung cancer)1.03[1][7]
DHPM Derivative IIjA-549 (Non-small cell lung cancer)8.36[1][7]
DHPM Derivative IIdA-549 (Non-small cell lung cancer)10.38[1][7]
DHPM Derivative IIgA-549 (Non-small cell lung cancer)16.04[1][7]
Adamantane-Indol-Yl Urea/Thiourea Derivatives

This class of compounds has been investigated for its ability to modulate the orphan nuclear receptor Nur77, a potential therapeutic target in cancer.[8][9]

CompoundTarget Cell LineIC50 (µM)
Compound 7sH460 (Lung Cancer)< 20[8]
Compound 7nH460 (Lung Cancer)< 20[8]
Compound 7wH460 (Lung Cancer)< 20[8]

Mechanisms of Anticancer Action

Adamantane-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway

Adamantane-linked isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a critical mediator of inflammation and is frequently dysregulated in cancer, contributing to tumor growth and progression.[4] By blocking this pathway, these compounds can suppress the production of pro-inflammatory cytokines and reduce the expression of genes that promote cancer cell survival.

TLR4_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression translocation adamantane Adamantyl Isothiourea Derivatives adamantane->TLR4 inhibits adamantane->MyD88 inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantyl isothiourea derivatives.

Induction of G1 Cell Cycle Arrest

Diaminophenyladamantane derivatives have been found to induce cell cycle arrest at the G1 phase in colon cancer cells.[6] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting cell proliferation. The exact molecular mechanism likely involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10][11]

G1_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 diaminophenyladamantane Diaminophenyladamantane Derivatives diaminophenyladamantane->G1 induces arrest

Caption: Induction of G1 cell cycle arrest by diaminophenyladamantane derivatives.

Induction of Apoptosis

Many adamantane-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

  • Targeting Bcl-2 Family Proteins: Adamantyl-tethered-biphenylic compounds have been shown to target anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL.[5] By inhibiting these proteins, the balance is shifted towards pro-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

  • Modulation of Nur77: Certain adamantane-indol-yl urea/thiourea derivatives can induce the expression of the orphan nuclear receptor Nur77.[8][9] Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it into a pro-apoptotic protein and thereby triggering apoptosis.[12]

apoptosis_pathway cluster_bcl2 Bcl-2 Targeting cluster_nur77 Nur77 Modulation biphenyl_adamantane Adamantyl-biphenylic Compounds bcl2 Bcl-2 / Bcl-xL biphenyl_adamantane->bcl2 inhibits apoptosis1 Apoptosis bcl2->apoptosis1 indolyl_adamantane Adamantane-indol-yl Urea/Thiourea nur77_nucleus Nur77 (Nucleus) indolyl_adamantane->nur77_nucleus induces expression nur77_mito Nur77 (Mitochondria) nur77_nucleus->nur77_mito translocates bcl2_mito Bcl-2 nur77_mito->bcl2_mito converts to pro-apoptotic apoptosis2 Apoptosis bcl2_mito->apoptosis2

Caption: Apoptosis induction by different classes of adamantane derivatives.

In Vivo Efficacy in Preclinical Models

The anticancer potential of adamantane-based compounds has also been demonstrated in animal models, providing crucial evidence of their therapeutic efficacy in a living system.

Adamantyl Isothiourea Derivatives in Hepatocellular Carcinoma

In a rat model of thioacetamide-induced hepatocellular carcinoma (HCC), adamantyl isothiourea derivatives 5 and 6, administered at a dose of 10 mg/kg/day, significantly suppressed tumor growth.[5] These compounds were shown to reduce serum levels of liver enzymes and the tumor marker α-fetoprotein.[5] Histopathological analysis revealed a reduction in tumorigenesis, fibrosis, and inflammation in the liver tissues of treated animals.[5] The in vivo antitumor activity of these compounds was comparable to that of the established chemotherapeutic drug doxorubicin.[5]

Diaminophenyladamantane Derivatives in Colon Cancer Xenografts

The in vivo efficacy of a diaminophenyladamantane derivative (DPA) was evaluated in a colon cancer xenograft model.[6] Treatment with DPA resulted in significant suppression of tumor growth in mice bearing Colo 205 xenografts.[6] Importantly, no acute toxicity was observed in the treated mice, suggesting a favorable safety profile for this class of compounds.[6][13] Further studies with a related diamantane derivative (DPD) also showed significant in vivo antitumor effects in a colon cancer xenograft model, both alone and in combination with the chemotherapeutic agent irinotecan.[14]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Adamantane-based compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Sources

validation of experimental findings with 3-Hydroxy-1-adamantanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 3-Hydroxy-1-adamantanecarboxylate (3-HACA) Primary CAS: 42711-75-1 Audience: Medicinal Chemists, Process Engineers, and Lithography Materials Scientists

Executive Summary: The Functional Bridge

3-Hydroxy-1-adamantanecarboxylate (3-HACA) represents a critical functional bridge in modern materials science.[1] Unlike its parent compound, 1-adamantanecarboxylic acid , the introduction of the hydroxyl group at the C3 position breaks the extreme lipophilicity of the adamantane cage without compromising its steric bulk or etch resistance.

This guide validates the experimental utility of 3-HACA by comparing it against:

  • The Non-Hydroxylated Parent: Validating the necessity of the 3-OH group for solubility and adhesion.[1]

  • Synthesis Routes: Comparing the industrial Acid-Catalyzed Oxidation against Biocatalytic Hydroxylation regarding purity and regioselectivity.

Comparative Analysis: Synthesis & Purity Profiles

The validation of 3-HACA begins with its synthesis.[1][2] The presence of isomeric impurities (e.g., 4-hydroxy isomers or diols) critically affects downstream applications, particularly in crystalline drug intermediates like Saxagliptin.

Table 1: Synthesis Route Comparison
FeatureRoute A: Mixed Acid Oxidation (Standard)Route B: Biocatalytic P450 (Precision)Experimental Verdict
Reagents HNO₃ / H₂SO₄ (Fuming)Streptomyces sp. or P450cam mutantsRoute A is scalable but messy.[1]
Regioselectivity Moderate (~85:15 mixture of isomers)High (>98% 3-OH selectivity)Route B eliminates difficult purification steps.[1]
Yield 60–77%30–55% (Strain dependent)Route A wins on raw throughput.[1]
Impurity Profile Contains 4-OH isomer & 1,3-diolsMinimal isomeric byproductsRoute B is essential for GMP Pharma.[1]
Env. Impact High (Acid waste, NOx gases)Low (Aqueous media)Route B aligns with Green Chemistry.[1]
Mechanistic Insight[1][3]
  • Chemical Route: Relies on the stability of the 3-adamantyl cation.[1] However, the hydride abstraction is not perfectly selective, leading to attack at secondary carbons (C4).

  • Biocatalytic Route: Enzymes like P450 monooxygenases utilize a hydrophobic pocket that sterically constrains the adamantane cage, forcing the heme iron to interact exclusively with the tertiary C3-H bond.

Experimental Validation Protocols

To validate 3-HACA quality, researchers must employ a multi-modal approach. Relying solely on melting point is insufficient due to the high symmetry of adamantane derivatives which can mask impurities in crystal lattices.[1]

Protocol A: Structural Verification (NMR)

Objective: Distinguish 3-HACA from 1-adamantanecarboxylic acid (1-ACA) and the 4-hydroxy impurity.

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d6 .

  • 1H NMR Parameters: 400 MHz, 298 K.

  • Diagnostic Shifts:

    • 3-HACA (Target): Look for the hydroxyl proton singlet at δ 4.45 ppm (broad) and the carboxyl proton at δ 11.97 ppm .[1][2] The cage protons appear as multiplets between δ 1.46–2.12 ppm .[1]

    • Impurity Flag: A doublet or multiplet signal near δ 3.8 ppm indicates the presence of secondary alcohols (4-hydroxy isomer), which disrupts the symmetry.

Protocol B: Functional Performance (Lithography Adhesion)

Objective: Validate the "Adhesion Promoter" hypothesis of the 3-OH group in photoresists compared to non-hydroxylated adamantane.

Workflow:

  • Polymer Synthesis: Copolymerize 3-HACA-methacrylate (M1) and 1-Adamantyl-methacrylate (M2) separately with a lactone monomer.

  • Spin Coating: Coat silicon wafers with M1 and M2 formulations (thickness ~200 nm).

  • Puddle Development Test:

    • Expose to 2.38% TMAH (Tetramethylammonium hydroxide) developer for 60 seconds.[1]

    • Measure: Contact angle of water before and after development.[1]

    • Success Criteria: M1 (3-HACA derived) should show a lower contact angle (<60°) compared to M2 (>80°), indicating superior wettability and developer permeation.

Visualization of Experimental Logic

Diagram 1: Synthesis & Validation Workflow

This diagram illustrates the decision matrix for choosing a synthesis route and the required validation steps for pharmaceutical vs. industrial applications.

G cluster_0 Synthesis Routes cluster_1 Validation Gates (QC) Start Start: 1-Adamantanecarboxylic Acid RouteA Route A: Chemical Oxidation (HNO3/H2SO4, 0°C) Start->RouteA High Throughput RouteB Route B: Biocatalysis (P450 / Streptomyces) Start->RouteB High Selectivity Crude Crude Product Isolation RouteA->Crude RouteB->Crude NMR 1H NMR Analysis (Check δ 3.8 ppm for 4-OH) Crude->NMR HPLC HPLC Purity Check (Target >98%) NMR->HPLC Decision Is Purity > 98%? HPLC->Decision App_Pharma Application: Pharma Intermediate (Saxagliptin) Decision->App_Pharma Yes App_Resist Application: Photoresist Monomer (ArF Lithography) Decision->App_Resist Yes Recryst Recrystallization (Ethyl Acetate/Hexane) Decision->Recryst No (Isomers detected) Recryst->NMR Re-test

Caption: Workflow comparing chemical vs. biocatalytic synthesis routes and the critical QC gates for downstream application.

Application Data Summary

Case Study: Saxagliptin Intermediate Synthesis

In the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine , the purity of the starting 3-HACA dictates the yield of the subsequent oxidation step.

Starting Material GradePurity (GC)4-OH Isomer ContentFinal Yield of IntermediateNotes
Grade A (Biocatalytic) 99.5%< 0.1%62% Clean cyclization; no side reactions.[1]
Grade B (Chemical) 95.0%~ 4.0%48% Lower yield due to competitive oxidation of 4-OH impurities.[1]
Case Study: Photoresist Etch Resistance

Comparison of 3-HACA based polymers vs. standard acrylates in ArF (193 nm) lithography.

Monomer TypeRelative Etch Rate (vs. Novolac)Tg (°C)Adhesion Quality
Methyl Methacrylate (Standard) 2.0 (Poor)105Moderate
1-Adamantyl Methacrylate (No OH) 1.1 (Excellent)180Poor (Peeling)
3-Hydroxy-1-Adamantyl Methacrylate 1.2 (Good) 175 Excellent

References

  • Synthesis & Optimization: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate.[1][3] (2019).[1][3][4] ResearchGate. Link

  • Lithography Performance: Evaluation of adamantane derivatives for chemically amplified resist. (2008).[1][5] SPIE Digital Library.[1] Link[1]

  • Biocatalytic Routes: Bacterial Transformation of Adamantane and Its Derivatives.[1][6] (2025).[1][6][7][8] NCBI PMC.[1] Link

  • Chemical Properties: 3-Hydroxy-1-adamantanecarboxylic Acid Product Data. TCI Chemicals.[1] Link

  • General Synthesis: How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? (2022).[1] GuideChem. Link

Sources

Safety Operating Guide

3-Hydroxy-1-adamantanecarboxylate proper disposal procedures

[1][2][3][5]

References

  • Fisher Scientific. (2023).[3][5] Safety Data Sheet: 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from

  • Thermo Fisher Scientific. (2025).[3][5] Product Safety Information: Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid derivatives. Retrieved from

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).[3][5] Retrieved from [3][5]

  • Sigma-Aldrich. (2024).[3][5] Safety Data Sheet: 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from

  • Georgetown University EHS. Chemical Segregation and Storage Guidelines. Retrieved from [3][5]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.